Fmoc-N-Me-Asp(OtBu)-OH
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO6/c1-24(2,3)31-21(26)13-20(22(27)28)25(4)23(29)30-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,13-14H2,1-4H3,(H,27,28)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWWLVIEAOUXGW-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152548-66-8 | |
| Record name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-methyl-L-aspartic acid beta-t-butyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Fmoc-N-Me-Asp(OtBu)-OH: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Fmoc-N-Me-Asp(OtBu)-OH, a crucial building block in modern peptide synthesis and drug development. Tailored for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors, this document outlines the molecule's physicochemical properties, detailed experimental protocols for its application, and its role in advancing therapeutic peptide discovery.
Executive Summary
This compound, with a molecular weight of approximately 425.47 g/mol , is a protected N-methylated amino acid derivative widely utilized in solid-phase peptide synthesis (SPPS).[1] The incorporation of an N-methyl group offers enhanced proteolytic stability to the resulting peptides, a desirable characteristic for therapeutic candidates.[1] This guide details the properties of this compound, standardized protocols for its use in SPPS, and discusses its application in the development of novel peptide-based drugs.
Physicochemical and Quantitative Data
A summary of the key quantitative data for this compound is presented in Table 1. This data is essential for reaction planning, quality control, and analytical characterization.
| Property | Value | Reference |
| Molecular Weight | 425.47 g/mol | [1][2] |
| Molecular Formula | C₂₄H₂₇NO₆ | [2][3][4][5] |
| Purity | ≥97% | [2] |
| Appearance | White to off-white powder or crystals | [2][5] |
| Melting Point | 135-140 °C | [2] |
| Optical Rotation [α]22/D | -39.0° (c = 0.5% in DMF) | [2] |
| Solubility | Soluble in DMF | [4] |
| Storage Conditions | 2-8°C, desiccated | [2][4] |
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)
The use of this compound in SPPS requires specific considerations due to the steric hindrance of the N-methyl group. The following sections provide a detailed methodology for the successful incorporation of this amino acid into a peptide sequence.
General SPPS Workflow
The overall workflow for incorporating this compound into a peptide chain via Fmoc-based SPPS is depicted below. This process involves sequential deprotection and coupling steps to build the peptide on a solid support.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Detailed Coupling Protocol for this compound
Due to the increased steric hindrance of N-methylated amino acids, the coupling step requires more potent reagents and potentially longer reaction times or double coupling to ensure complete reaction.
Materials:
-
Fmoc-protected peptide-resin
-
This compound (3-5 equivalents)
-
Coupling reagent (e.g., HBTU, HATU) (3-5 equivalents)
-
Base (e.g., DIPEA, Collidine) (6-10 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF. A common procedure is a short treatment (1-3 minutes) followed by a longer treatment (10-20 minutes).
-
Washing: Thoroughly wash the resin with DMF to remove piperidine.
-
Activation of this compound: In a separate vessel, dissolve this compound and the coupling reagent in DMF. Add the base to initiate the activation.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-4 hours. The reaction progress can be monitored using a colorimetric test such as the Kaiser test.
-
Washing: After the coupling is complete, wash the resin thoroughly with DMF.
-
Capping (Optional): To block any unreacted amino groups, the resin can be treated with an acetylating agent like acetic anhydride.
-
Cycle Repetition: Repeat steps 2-7 for the subsequent amino acids in the peptide sequence.
Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.
Materials:
-
Peptide-resin
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)
Procedure:
-
Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry under vacuum.
-
Cleavage: Treat the dried peptide-resin with the cleavage cocktail for 2-4 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the crude peptide from the filtrate by adding cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide. Wash the pellet with cold diethyl ether and dry under vacuum.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Signaling Pathways and Logical Relationships
The primary challenge associated with the use of aspartic acid derivatives in Fmoc SPPS is the potential for aspartimide formation, a base-catalyzed intramolecular side reaction. This can lead to the formation of β- and D-Asp residues, which are difficult to separate from the desired product.
References
An In-depth Technical Guide to Fmoc-N-Me-Asp(OtBu)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-α-Fmoc-N-α-methyl-L-aspartic acid β-tert-butyl ester, commonly known as Fmoc-N-Me-Asp(OtBu)-OH. It is a crucial building block in modern peptide chemistry, particularly for the synthesis of modified peptides with enhanced therapeutic potential. This document details its chemical structure, physicochemical properties, and standardized protocols for its application in solid-phase peptide synthesis (SPPS).
Core Chemical and Physical Properties
This compound is a derivative of the amino acid L-aspartic acid, strategically modified with three key chemical groups: a base-labile N-terminal fluorenylmethoxycarbonyl (Fmoc) group for temporary protection, an acid-labile β-tert-butyl (OtBu) ester for side-chain protection, and an N-methyl group on the alpha-amino nitrogen. This N-methylation is a critical modification used to improve the proteolytic stability of the resulting peptide.[1][2]
Data Presentation: Physicochemical Properties
All quantitative data for this compound has been consolidated into the table below for ease of reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 152548-66-8 | [1][2][3] |
| Molecular Formula | C₂₄H₂₇NO₆ | [1][3][4] |
| Molecular Weight | 425.47 g/mol | [1][3] |
| Appearance | White to off-white powder or crystals | [1][2] |
| Melting Point | 135-140 °C | [1] |
| Purity (HPLC) | ≥97% - ≥98% | [1][2][5] |
| Optical Rotation | [α]²²/D: -39.0° (c=0.5% in DMF) | [1] |
| [α]²⁰/D: -38 ± 1° (c=1 in DMF) | [2] | |
| [α]²⁰/D: -11 ± 2° (c=1 in MeOH) | [2] | |
| Storage Temperature | 2-8°C | [1][2] |
Chemical Structure
The structure of this compound incorporates the Fmoc protecting group, the N-methylated amino acid backbone, and the tert-butyl ester protecting the side-chain carboxyl group.
Caption: Chemical structure of this compound.
Experimental Protocols: Application in SPPS
This compound is a key reagent for introducing N-methylated aspartic acid residues into a peptide sequence during Solid-Phase Peptide Synthesis (SPPS). The steric hindrance from the N-methyl group necessitates optimized protocols to ensure efficient coupling.[6]
Detailed Methodology for Coupling
-
Resin Preparation:
-
Swell the solid support (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide (DMF) for a minimum of 30 minutes within the reaction vessel.
-
If starting a new synthesis, perform the initial coupling of the first amino acid. If extending a peptide chain, proceed to Fmoc deprotection.
-
-
Fmoc Group Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 3 minutes. Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 10 minutes to ensure complete removal of the Fmoc group.
-
Thoroughly wash the resin sequentially with DMF (5 times), dichloromethane (DCM, 3 times), and finally DMF (3 times) to remove residual piperidine.[6]
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading capacity).
-
Add a coupling agent, such as HCTU or HATU (3-5 equivalents), to the amino acid solution in DMF.[6]
-
Add a non-nucleophilic base, typically diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 equivalents), to the mixture.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Allow the coupling reaction to proceed for 1-2 hours. Due to the steric hindrance of the N-methyl group, longer reaction times or a second coupling (double coupling) may be required to drive the reaction to completion.[6]
-
-
Post-Coupling Wash:
-
After the coupling reaction, drain the vessel and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.
-
-
Chain Elongation and Cleavage:
-
Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the desired peptide sequence.
-
Upon completion of the synthesis, cleave the peptide from the resin and remove the side-chain protecting groups (including the OtBu group) using a strong acid cocktail (e.g., 95% Trifluoroacetic acid with scavengers).
-
Logical Workflow and Key Considerations
The successful incorporation of this compound hinges on overcoming the kinetic challenges posed by its sterically hindered structure. The following workflow diagram illustrates the key decision points in the process.
Caption: Experimental workflow for SPPS with this compound.
Key Considerations:
-
Aspartimide Formation: While N-methylation can influence backbone conformation, the parent compound Fmoc-Asp(OtBu)-OH is known to be susceptible to aspartimide formation during repeated exposure to the basic conditions of Fmoc deprotection. This side reaction can lead to impurities that are difficult to separate. Researchers should be aware of this potential issue and consider strategies to mitigate it, such as minimizing piperidine exposure time or using alternative side-chain protecting groups if this side reaction becomes problematic.
-
Coupling Reagents: The use of potent uronium- or phosphonium-based coupling reagents like HATU, HCTU, or PyBOP is strongly recommended to achieve high coupling efficiency for this sterically hindered amino acid.[6]
-
Monitoring: Standard qualitative tests like the Kaiser test may not be reliable for secondary amines (like N-methylated amino acids). Alternative monitoring techniques may be necessary to accurately assess coupling completion.
References
Core Synthesis Strategy: Reductive Alkylation via an Oxazolidinone Intermediate
An In-Depth Technical Guide to the Synthesis of Fmoc-N-Me-Asp(OtBu)-OH
For researchers, scientists, and drug development professionals, the incorporation of N-methylated amino acids into peptide backbones is a critical strategy for enhancing proteolytic stability, improving cell permeability, and modulating conformation. This guide provides a detailed protocol for the synthesis of this compound, a key building block for the introduction of N-methylated aspartic acid residues in solid-phase peptide synthesis (SPPS).
A robust and widely applicable method for the N-methylation of Fmoc-amino acids proceeds through a 5-oxazolidinone intermediate. This approach offers high yields and minimizes racemization. The general workflow involves the condensation of the starting Fmoc-amino acid with formaldehyde to form the oxazolidinone, followed by reductive opening of the ring to introduce the methyl group.
Experimental Protocol
This protocol is adapted from established methods for the synthesis of Fmoc-N-methyl-α-amino acids.[1]
Part 1: Synthesis of the 5-Oxazolidinone Intermediate
-
Reaction Setup: To a solution of Fmoc-Asp(OtBu)-OH (1 equivalent) in anhydrous dichloromethane (DCM), add paraformaldehyde (3 equivalents).
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.1 equivalents).
-
Reaction Conditions: Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 5-oxazolidinone intermediate. This intermediate is often used in the next step without further purification.
Part 2: Reductive Opening of the 5-Oxazolidinone
-
Reaction Setup: Dissolve the crude 5-oxazolidinone intermediate from Part 1 in anhydrous DCM.
-
Reductant Addition: Add triethylsilane (Et₃SiH) (2-3 equivalents) to the solution.
-
Lewis Acid Catalysis: Cool the mixture to 0 °C and slowly add a Lewis acid such as aluminum chloride (AlCl₃) or trifluoroacetic acid (TFA) (2 equivalents).[1] The use of a Lewis acid has been shown to provide excellent yields and shorter reaction times compared to TFA alone.[1]
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-22 hours.[1] The reaction time will depend on the chosen Lewis acid.
-
Monitoring: Monitor the reaction by TLC or HPLC until the oxazolidinone is consumed.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of water. Extract the product with DCM. Wash the combined organic layers with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the final this compound.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | Fmoc-Asp(OtBu)-OH | [2][3][4] |
| Key Intermediates | 5-Oxazolidinone | [1] |
| Methylating Agent | Paraformaldehyde (source of CH₂) and a reducing agent | [1] |
| Reducing Agent | Triethylsilane | [1] |
| Catalyst | p-TSA (Part 1), Lewis Acid (e.g., AlCl₃) or TFA (Part 2) | [1] |
| Typical Yield | High (specific yield for this derivative is not cited but generally excellent for this method) | [1] |
| Purity | ≥ 98% after purification | [5] |
Alternative Strategy: Solid-Phase Synthesis
An alternative approach involves the N-methylation of the amino acid while it is anchored to a solid support, such as a 2-chlorotrityl chloride (2-CTC) resin.[6] This method, often referred to as the Biron-Kessler method, involves the protection of the α-amino group with a 2-nitrobenzenesulfonyl (o-NBS) group, which acidifies the remaining NH proton, facilitating methylation.[6]
The general steps for a solid-phase synthesis are:
-
Attachment of Fmoc-Asp(OtBu)-OH to the 2-CTC resin.
-
Fmoc deprotection.
-
Introduction of the o-NBS protecting group.
-
N-methylation using a methylating agent such as methyl iodide or dimethyl sulfate.
-
Removal of the o-NBS group.
-
Re-introduction of the Fmoc group.
-
Cleavage from the resin.
This method can be advantageous for library synthesis and to avoid purification of intermediates.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound via an oxazolidinone intermediate.
Logical Relationship of Synthesis Steps
Caption: Logical relationship of protecting groups and the N-methylation step in the synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. peptide.com [peptide.com]
- 4. Fmoc-Asp(OtBu)-OH [cem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Solubility and Application of Fmoc-N-Me-Asp(OtBu)-OH
This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a critical N-methylated amino acid derivative utilized in solid-phase peptide synthesis (SPPS). N-methylation of amino acids is a key strategy for enhancing the proteolytic stability and bioavailability of peptide-based therapeutics.[1][2] Understanding the solubility of this building block is paramount for optimizing peptide coupling reactions and ensuring the synthesis of high-purity peptides.
Solubility Profile of this compound
The unique structure of this compound, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group, an N-terminal methyl group, and a t-butyl ester side-chain protection, enhances its stability and influences its solubility in organic solvents.[3] While comprehensive quantitative data across a wide range of solvents is not extensively published, available information from various suppliers and technical documents allows for a detailed summary.
Table 1: Quantitative Solubility Data for this compound
| Solvent | Concentration | Molarity (approx.) | Notes |
| Dimethylformamide (DMF) | 200 mg/mL | 470.07 mM | Calculated from 100mg in 0.5ml.[4] |
| Dimethyl sulfoxide (DMSO) | 100 mg/mL | 235.03 mM | Requires sonication. The hygroscopic nature of DMSO can affect solubility.[5] |
Table 2: Qualitative Solubility of this compound and Structurally Similar Analogs
| Solvent | Solubility Description | Compound |
| Dimethylformamide (DMF) | Utilized as a solvent for optical rotation measurements, indicating good solubility.[1][3] | This compound |
| Dichloromethane (DCM) | Good solubility reported for the non-methylated analog, Fmoc-Asp(OtBu)-OH.[6][7] Some Fmoc-amino acids may require the addition of DMF to fully dissolve in DCM.[8] | Fmoc-Asp(OtBu)-OH (non-methylated analog) |
| Chloroform | Soluble.[6][7] | Fmoc-Asp(OtBu)-OH (non-methylated analog) |
| Ethyl Acetate | Soluble.[6][7] | Fmoc-Asp(OtBu)-OH (non-methylated analog) |
| Acetone | Soluble.[6][7] | Fmoc-Asp(OtBu)-OH (non-methylated analog) |
| Water / 1% Acetic Acid | A supplier reports solubility in water or 1% acetic acid.[9] This is atypical for a highly protected amino acid and should be experimentally verified for specific applications. | This compound |
Experimental Protocol for Solubility Determination
While a specific, detailed experimental protocol for determining the solubility of this compound is not available in the cited literature, a general procedure can be established based on standard laboratory practices for Fmoc-amino acids.[10][11]
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature (e.g., room temperature).
Materials:
-
This compound (powder or crystalline solid)
-
Solvent of interest (e.g., DMF, NMP, DCM, THF)
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer or magnetic stirrer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Pipette a precise volume (e.g., 1.0 mL) of the desired solvent into each vial.
-
Seal the vials and agitate them at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully extract a known volume of the clear supernatant without disturbing the solid pellet.
-
-
Quantification:
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the HPLC detector.
-
Analyze the diluted sample by HPLC, using a pre-established calibration curve for this compound. The UV absorbance is typically monitored at 254 nm or 301 nm for Fmoc-containing compounds.[11]
-
Calculate the concentration in the original supernatant to determine the solubility.
-
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a key building block for introducing N-methylated aspartic acid residues into a peptide sequence during SPPS.[1][3] This process involves a series of cyclical steps to elongate the peptide chain while it is anchored to a solid support (resin).
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-amino acids.
The solubility of this compound in the coupling solvent (typically DMF) is crucial.[8] Inadequate solubility can lead to incomplete coupling reactions, resulting in deletion sequences and significantly impacting the purity and overall yield of the final peptide.[10]
Synthesis and Quality Control
The synthesis of Fmoc-N-Me-AA-OH can be achieved via solid-phase methods, using a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid.[2][12] The purity of the final product is typically assessed by HPLC and mass spectrometry to ensure it meets the high standards required for peptide synthesis, often ≥98%.[3][4]
References
- 1. 97%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 2. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound [adachibio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Fmoc-Asp(OtBu)-OH | 71989-14-5 [chemicalbook.com]
- 7. Buy Fmoc-D-Asp(OtBu)-OH | 112883-39-3 [smolecule.com]
- 8. academic.oup.com [academic.oup.com]
- 9. raybiotech.com [raybiotech.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Properties of N-methylated Amino Acids in Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide-based therapeutics hold immense promise due to their high specificity and potency. However, their clinical utility is often hampered by poor pharmacokinetic properties, including low metabolic stability and limited cell permeability. A key strategy to overcome these limitations is the incorporation of N-methylated amino acids into the peptide backbone. This modification, the substitution of an amide proton with a methyl group, imparts significant and beneficial changes to the peptide's physicochemical and biological properties. This guide provides a comprehensive overview of these properties, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
The introduction of an N-methyl group can drastically improve a peptide's resistance to proteolytic degradation by sterically hindering the approach of proteases.[1] Furthermore, N-methylation significantly influences the peptide's conformation by restricting the rotation around the peptide bond, which can lock the peptide into a bioactive conformation and enhance its binding affinity to its target.[2] This modification also increases the lipophilicity of the peptide and can disrupt internal hydrogen bonding networks, a combination that often leads to enhanced cell permeability and oral bioavailability.[3] The naturally occurring, orally bioavailable immunosuppressant Cyclosporin A, which contains seven N-methylated amino acids, stands as a prime example of the successful application of this strategy in a therapeutic context.[4][5]
Core Properties of N-Methylated Peptides
Conformational Effects of N-Methylation
N-methylation of the peptide backbone imposes significant conformational constraints. The steric hindrance from the methyl group restricts the accessible Ramachandran space for the dihedral angles phi (φ) and psi (ψ). This can favor specific secondary structures, such as β-turns, and can also influence the cis/trans isomerization of the peptide bond preceding the N-methylated residue.
Quantum mechanical and molecular dynamic simulations have shown that for a peptide containing only N-methylated alanine (NMeAla) residues, the amide bond geometry is trans, and the peptide tends to populate a helical structure with phi (φ) and psi (ψ) values of approximately -0° and 90°, respectively.[6][7]
Table 1: Comparison of Dihedral Angles (φ, ψ) for Alanine vs. N-methylated Alanine
| Amino Acid Residue | Phi (φ) Angle Range | Psi (ψ) Angle Range | Favored Conformation |
| L-Alanine | -180° to 0° | -180° to 180° | α-helix, β-sheet |
| N-methyl-L-Alanine | Restricted (e.g., ~0°) | Restricted (e.g., ~90°) | Helical/Turn structures |
Note: The values for N-methyl-L-Alanine are based on computational studies of poly-NMeAla peptides and can vary depending on the surrounding sequence.[6][7]
Enhanced Proteolytic Stability
One of the most significant advantages of N-methylation is the dramatic increase in resistance to enzymatic degradation. The methyl group on the amide nitrogen sterically hinders the approach of proteases, which recognize and cleave specific peptide bonds. This increased stability leads to a longer in vivo half-life of the peptide therapeutic. While specific half-life data is highly sequence- and protease-dependent, studies have consistently shown that N-methylated peptides are significantly more stable than their non-methylated counterparts. For example, peptides with unprotected N-terminal amines are often almost completely degraded within 48 hours in the presence of cells, whereas modified peptides show significantly less degradation.[7]
Table 2: Proteolytic Stability of N-methylated vs. Non-methylated Peptides (Conceptual)
| Peptide | Modification | Protease | Half-life (t½) |
| Peptide A | None | Trypsin | Minutes to hours |
| Peptide A | N-methylated | Trypsin | Significantly increased (Hours to days) |
| Peptide B | None | Chymotrypsin | Minutes to hours |
| Peptide B | N-methylated | Chymotrypsin | Significantly increased (Hours to days) |
Note: This table represents a generalized trend. Actual half-life values are highly dependent on the specific peptide sequence, the position of N-methylation, and the experimental conditions.
Improved Cell Permeability
N-methylation can enhance the cell permeability of peptides through a combination of effects. The replacement of a hydrogen bond donor (the amide proton) with a methyl group reduces the peptide's overall polarity and desolvation penalty upon entering the lipophilic cell membrane. Furthermore, N-methylation can favor "chameleonic" conformations that shield polar groups through intramolecular hydrogen bonding in nonpolar environments, facilitating passive diffusion across the cell membrane.[4]
Table 3: Caco-2 Permeability of a Tri-N-methylated Somatostatin Analog
| Compound | Apparent Permeability Coefficient (Papp) (cm/s) | Oral Bioavailability in Rats |
| Tri-N-methylated Veber-Hirschmann peptide analog | Data not specified, but significantly increased | 10% |
This data for a tri-N-methylated somatostatin analog demonstrates that multiple N-methylations can drastically improve intestinal permeability, leading to significant oral bioavailability.[3]
Modulation of Bioactivity and Receptor Selectivity
The conformational constraints imposed by N-methylation can have a profound impact on a peptide's biological activity. By pre-organizing the peptide into its bioactive conformation, N-methylation can lead to enhanced binding affinity (lower IC50 or Ki values). Conversely, if the induced conformation is not optimal for receptor binding, a decrease in activity may be observed. This sensitivity to conformation makes N-methylation a powerful tool for structure-activity relationship (SAR) studies.
Furthermore, N-methylation can be used to tune the selectivity of a peptide for different receptor subtypes. By altering the peptide's conformation, its binding preference for one receptor over another can be significantly changed.
Table 4: Integrin Binding Affinity of N-methylated Cyclic RGD Peptides
| Peptide | Sequence | Integrin αvβ3 IC50 (nM) | Integrin αIIbβ3 IC50 (nM) | Selectivity (αIIbβ3/αvβ3) |
| L1 (Lead Structure) | cyclo(RGDfV) | 2.6 | >1000 | >385 |
| P5 | cyclo(RGDf-N(Me)V) | 1.5 | >1000 | >667 |
This table shows that N-methylation of the valine residue in a cyclic RGD peptide (P5) improves its binding affinity for the αvβ3 integrin and enhances its selectivity over the αIIbβ3 integrin compared to the non-methylated lead structure (L1).
Experimental Protocols
Solid-Phase Synthesis of N-Methylated Peptides
This protocol describes a general method for the manual solid-phase synthesis of a peptide containing an N-methylated amino acid using Fmoc chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
Fmoc-protected N-methylated amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat for another 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Standard Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq), DIC (3 eq), and HOBt/Oxyma (3 eq) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (free amine present), repeat the coupling.
-
-
N-methylated Amino Acid Coupling:
-
Coupling of N-methylated amino acids is often slower due to steric hindrance. Use a stronger coupling agent like HATU or HBTU (3 eq) with a non-nucleophilic base like N,N-Diisopropylethylamine (DIEA) (6 eq).
-
Pre-activate the Fmoc-N-methyl-amino acid (3 eq) with HATU/HBTU and DIEA in DMF for 5-10 minutes.
-
Add the activated mixture to the resin and agitate for 2-4 hours, or overnight if necessary.
-
Monitor the reaction using a test that can detect secondary amines (e.g., chloranil test), as the Kaiser test will be negative.
-
-
Repeat Cycles: Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.
-
Add a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
NMR Spectroscopy for Conformational Analysis
This protocol outlines the general steps for acquiring and analyzing NMR data to determine the conformation of an N-methylated peptide in solution.
Materials:
-
Purified N-methylated peptide (>95% purity)
-
Deuterated solvent (e.g., DMSO-d6, CD3OH, or H2O/D2O)
-
NMR spectrometer (≥500 MHz recommended)
Procedure:
-
Sample Preparation: Dissolve the purified peptide in the chosen deuterated solvent to a final concentration of 1-5 mM.
-
Data Acquisition: Acquire a series of 1D and 2D NMR spectra:
-
1D ¹H Spectrum: To assess sample purity and folding.
-
2D TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (<5 Å). This is crucial for determining the 3D structure. The presence of cis and trans isomers around the N-methylated amide bond can often be identified by distinct sets of NOE/ROE cross-peaks.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign carbon resonances.
-
2D ¹H-¹⁵N HSQC (if ¹⁵N labeled): To assign backbone amide protons and nitrogens. This is less informative for the N-methylated residue itself, which lacks an amide proton.
-
-
Data Analysis:
-
Resonance Assignment: Use the combination of TOCSY and NOESY/ROESY spectra to assign the proton resonances to specific amino acids in the peptide sequence.
-
NOE/ROE Restraints: Identify and quantify NOE/ROE cross-peaks. The intensity of these peaks is proportional to the inverse sixth power of the distance between the protons.
-
Dihedral Angle Restraints: Measure ³J-coupling constants from high-resolution 1D or 2D spectra to calculate dihedral angle (φ) restraints using the Karplus equation.
-
Structure Calculation: Use the collected distance and dihedral angle restraints as input for molecular dynamics and simulated annealing calculations to generate an ensemble of 3D structures consistent with the NMR data.
-
Protease Stability Assay
This protocol describes a method to compare the stability of an N-methylated peptide to its non-methylated counterpart in the presence of a protease using RP-HPLC.
Materials:
-
Purified peptides (N-methylated and non-methylated)
-
Protease (e.g., trypsin, chymotrypsin)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Quenching solution (e.g., 10% TFA)
-
RP-HPLC system with a C18 column
Procedure:
-
Reaction Setup:
-
Prepare stock solutions of the peptides and protease in the reaction buffer.
-
In separate tubes, incubate a known concentration of each peptide (e.g., 1 mg/mL) with the protease (e.g., 1:100 enzyme-to-substrate ratio) at 37°C.
-
Include a control sample for each peptide without the enzyme.
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction tube.
-
Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.
-
-
HPLC Analysis:
-
Analyze each quenched sample by RP-HPLC.
-
Use a gradient of acetonitrile in water (both containing 0.1% TFA) to separate the intact peptide from its degradation products.
-
Monitor the absorbance at a suitable wavelength (e.g., 214 or 280 nm).
-
-
Data Analysis:
-
Integrate the peak area of the intact peptide at each time point.
-
Plot the percentage of remaining intact peptide versus time.
-
Calculate the half-life (t½) of each peptide under the assay conditions.
-
Compare the degradation profiles and half-lives of the N-methylated and non-methylated peptides.
-
Caco-2 Cell Permeability Assay
This protocol provides a method to assess the intestinal permeability of a peptide using the Caco-2 cell line as an in vitro model of the intestinal epithelium.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) with HEPES buffer
-
Test peptide and control compounds (e.g., a high-permeability compound like propranolol and a low-permeability compound like mannitol)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Culture and Differentiation:
-
Seed Caco-2 cells onto the Transwell inserts at an appropriate density.
-
Culture the cells for 21-25 days to allow them to differentiate and form a polarized monolayer with tight junctions.
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure the integrity of the tight junctions. Only use monolayers with TEER values within the established range for the laboratory.
-
Alternatively, assess the permeability of a low-permeability marker like Lucifer yellow.
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test peptide and control compounds (dissolved in HBSS) to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral chamber and replace with fresh HBSS. Also, collect a sample from the apical chamber at the beginning and end of the experiment.
-
-
Sample Analysis:
-
Quantify the concentration of the peptide in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of peptide appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Compare the Papp value of the test peptide to those of the high and low permeability controls to classify its permeability potential.
-
Visualization of Pathways and Workflows
Caption: A general workflow for the synthesis and evaluation of N-methylated peptides.
Caption: Inhibition of the p53-MDM2 interaction by an N-methylated peptide.
Caption: Signaling pathway of an N-methylated somatostatin analog.
References
- 1. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CIPSM - N-Methylation of Peptides: A New Perspective in Medicinal Chemistry [cipsm.de]
- 3. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rates of peptide proteolysis measured using liquid chromatography and continuous-flow fast atom bombardment mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Nature of Asp(OtBu): A Technical Guide to its Function and Management in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The tert-butyl ester (OtBu) protecting group for the side chain of aspartic acid (Asp) is a cornerstone of modern solid-phase peptide synthesis (SPPS), particularly within the widely adopted Fmoc/tBu orthogonal strategy. Its primary function is to mask the β-carboxyl group of the aspartic acid residue, preventing it from engaging in undesired side reactions during the stepwise assembly of the peptide chain. This guide provides an in-depth analysis of the OtBu protecting group's role, the significant challenges associated with its use—primarily the formation of aspartimide—and the strategic protocols developed to mitigate these issues, ensuring the synthesis of high-purity peptides.
Core Function and Orthogonality
In the context of Fmoc-based SPPS, the OtBu group offers robust protection of the aspartic acid side chain under the basic conditions required for the removal of the N-terminal Fmoc group (typically with piperidine).[1] It remains stable throughout the iterative cycles of deprotection and coupling that constitute the elongation of the peptide chain. The key to the Fmoc/tBu strategy lies in its orthogonality: the Fmoc group is base-labile, while the tBu group is acid-labile.[1][2] This allows for the selective deprotection of the α-amino group for chain extension without disturbing the side-chain protection. The OtBu group is ultimately removed during the final cleavage of the peptide from the resin, a process that employs strong acidic conditions, most commonly with trifluoroacetic acid (TFA).[3][4]
The Challenge of Aspartimide Formation
Despite its utility, the use of Fmoc-Asp(OtBu)-OH is complicated by a significant side reaction known as aspartimide formation.[3] This intramolecular cyclization is catalyzed by the basic conditions of Fmoc deprotection and is particularly problematic in sequences where the aspartic acid is followed by an amino acid with low steric hindrance, such as glycine (Asp-Gly).[5][6]
The reaction is initiated by the deprotonation of the backbone amide nitrogen of the residue C-terminal to the Asp. This deprotonated nitrogen then acts as a nucleophile, attacking the side-chain carbonyl of the Asp(OtBu) group.[2][7] This leads to the formation of a five-membered succinimide ring, known as an aspartimide, and the loss of the tert-butyl protecting group.[2]
This aspartimide intermediate is problematic for several reasons:
-
Product Heterogeneity : The aspartimide ring can be opened by nucleophiles like water or piperidine, leading to a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide, which is often difficult to separate chromatographically.[5][6]
-
Racemization : The α-carbon of the aspartimide is susceptible to epimerization under basic conditions, which can lead to the formation of D-aspartyl and D-isoaspartyl residues, compromising the chiral integrity of the peptide.[5]
-
Byproduct Formation : The aspartimide ring can be attacked by piperidine, leading to the formation of piperidide adducts.[5]
Quantitative Analysis of Aspartimide Formation
The propensity for aspartimide formation is highly dependent on the peptide sequence and the choice of side-chain protecting group. The following tables summarize quantitative data on this side reaction.
| Asp-Xxx Sequence | Relative Propensity for Aspartimide Formation | Rationale |
| Asp-Gly | Very High | The lack of a side chain on glycine offers minimal steric hindrance to the cyclization reaction.[5][8] |
| Asp-Asn | High | The asparagine side chain provides little steric hindrance.[5] |
| Asp-Ser | Moderate to High | The hydroxyl group can influence the local conformation, affecting the rate of formation.[5] |
| Asp-Asp | High | Similar to asparagine in terms of steric bulk.[5] |
| Asp-Arg | Moderate | The bulky side chain of arginine can reduce the rate of aspartimide formation.[5] |
| Asp-Ala | Moderate | The methyl side chain provides some steric hindrance compared to glycine.[5] |
| Asp-Val | Low | The bulky, branched side chain of valine provides significant steric hindrance, impeding cyclization.[5] |
Table 1: Influence of the C-terminal amino acid (Xxx) on the propensity for aspartimide formation in Asp-Xxx sequences.
The choice of the aspartic acid side-chain protecting group also has a profound impact on the extent of aspartimide formation. Bulkier protecting groups can sterically hinder the intramolecular cyclization.
| Asp Protecting Group | % Target Peptide (VKDGYI) | % Aspartimide | % D-Asp |
| Fmoc-Asp(OtBu)-OH | 36.6 | 55.7 | 10.6 |
| Fmoc-Asp(OMpe)-OH | 76.5 | 16.9 | 3.0 |
| Fmoc-Asp(OBno)-OH | 98.4 | 0.1 | 0.2 |
Table 2: Comparison of different aspartic acid side-chain protecting groups on the formation of aspartimide and D-Asp isomers in the model peptide VKDGYI after treatment with 20% piperidine in DMF for 200 minutes. Data sourced from comparative studies.[9]
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Asp(OtBu)-OH
This protocol outlines the standard procedure for coupling Fmoc-Asp(OtBu)-OH in SPPS.
1. Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes in the reaction vessel.[3]
2. Fmoc Deprotection:
-
Treat the resin with a 20% (v/v) solution of piperidine in DMF.[3] Perform this treatment twice: first for 5-10 minutes, followed by a second treatment for 10-15 minutes to ensure complete removal of the Fmoc group.[3]
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and by-products.[3]
3. Amino Acid Activation and Coupling:
-
In a separate vessel, prepare a solution of Fmoc-Asp(OtBu)-OH (3-5 equivalents relative to resin loading), a coupling reagent such as HBTU/HOBt (3-5 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.[3]
-
Pre-activate the amino acid solution for 2-5 minutes.[3]
-
Add the activated amino acid solution to the deprotected peptide-resin.[2]
-
Agitate the mixture at room temperature for 1-2 hours.[2][3]
-
Monitor the coupling reaction using a qualitative method like the Kaiser test.[2]
4. Washing:
-
Wash the resin with DMF (3-5 times).[3]
5. Capping (Optional):
-
To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.[3]
Protocol 2: Final Cleavage and OtBu Deprotection
This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the OtBu and other side-chain protecting groups.
1. Reagent Preparation:
-
Prepare a fresh cleavage cocktail immediately before use. A standard cocktail (Reagent B) suitable for peptides without sensitive residues like Cys or Met is composed of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v).[4] TIS acts as a scavenger for the tert-butyl cations generated during deprotection.[4]
2. Cleavage Reaction:
-
Wash the peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[4]
-
Gently agitate the mixture at room temperature for 1-2 hours.[4]
3. Peptide Isolation:
-
Filter the cleavage mixture to separate the resin from the peptide-containing solution.[4]
-
Wash the resin 2-3 times with a small volume of fresh TFA and combine the filtrates.[4]
-
Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.[4] A white precipitate should form.
-
To maximize precipitation, store the mixture at -20°C for at least 30 minutes.[4]
-
Isolate the peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether two more times.[4]
-
Dry the crude peptide pellet under vacuum.[10]
Strategies to Mitigate Aspartimide Formation
Several strategies have been developed to suppress aspartimide formation during the Fmoc deprotection step.
Strategy 1: Modification of the Deprotection Cocktail
a) Addition of an Acidic Additive (HOBt): The addition of 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can buffer the basicity and reduce the undesired deprotonation of the backbone amide.[7][11]
-
Protocol: Prepare a fresh deprotection solution of 20% piperidine in DMF containing 0.1 M HOBt.[12] Use this solution for the Fmoc deprotection step as described in Protocol 1.
b) Use of DBU/Piperidine: For faster Fmoc deprotection, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used. However, DBU is a stronger base and can increase aspartimide formation.[13][14] Therefore, it is often used in combination with piperidine.
-
Protocol: Prepare a deprotection solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF.[2] Agitate the mixture with the resin at room temperature.
Strategy 2: Backbone Protection
This is a highly effective method that involves protecting the backbone amide nitrogen of the residue following the aspartic acid, thereby preventing it from acting as a nucleophile.[11] This is commonly achieved by using a pre-formed dipeptide building block, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, where Dmb is 2,4-dimethoxybenzyl.[3][15]
-
Protocol for Dipeptide Coupling:
-
Follow steps 1-2 of the standard coupling protocol (Protocol 1) to deprotect the N-terminus of the growing peptide chain.[3]
-
Prepare a solution of Fmoc-Asp(OtBu)-(Dmb)Gly-OH (2-3 equivalents), a coupling reagent (e.g., HATU, 2-3 equivalents), and a base (e.g., DIPEA, 4-6 equivalents) in DMF.[3]
-
Pre-activate the dipeptide solution for 2-5 minutes.[3]
-
Add the activated dipeptide solution to the resin and allow it to couple for 2-4 hours.[3] The Dmb group is removed during the final TFA-mediated cleavage.[16]
-
Visualizing the Chemistry and Workflow
Caption: Chemical pathway of aspartimide formation and subsequent side reactions.
Caption: Standard experimental workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Logical workflow for selecting an appropriate aspartic acid protection strategy.
Conclusion
The OtBu protecting group is an essential tool in Fmoc-based SPPS, providing effective and orthogonal protection for the side chain of aspartic acid. However, its use necessitates a thorough understanding of the aspartimide side reaction. For sequences not prone to this side reaction, Fmoc-Asp(OtBu)-OH remains a cost-effective and efficient choice. For more challenging sequences, particularly those containing Asp-Gly or Asp-Asn motifs, the implementation of mitigating strategies is crucial. The use of modified deprotection cocktails can offer a degree of suppression, while the adoption of sterically bulky side-chain protecting groups or backbone protection strategies provides a more robust solution to ensure the synthesis of high-purity peptides. The choice of strategy should be guided by the specific peptide sequence, the desired purity of the final product, and the economic considerations of the synthesis.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. media.iris-biotech.de [media.iris-biotech.de]
- 9. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. biotage.com [biotage.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
- 15. Fmoc-Asp(OtBu)-(Dmb)Gly-OH [cem.com]
- 16. ≥98% (TLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
Technical Guide: Fmoc-N-Me-Asp(OtBu)-OH for Peptide Synthesis
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals on the procurement and application of Fmoc-N-Me-Asp(OtBu)-OH. It covers key supplier data, physicochemical properties, and detailed experimental protocols for its use in Solid-Phase Peptide Synthesis (SPPS).
This compound is a crucial amino acid derivative for synthesizing complex peptides.[1] The N-methyl group enhances metabolic stability and can improve oral bioavailability, while the Fmoc protecting group is fundamental to the SPPS workflow.[1][2] The tert-butyl (OtBu) ester protects the side-chain carboxyl group and is readily removed during the final cleavage step.[3]
Supplier and Product Information
Procuring high-quality reagents is critical for successful peptide synthesis. This compound is available from several reputable suppliers, often with specified purity levels and storage conditions.
Table 1: Product Specifications for this compound
| Parameter | Value | Source |
| Synonyms | Fmoc-N-methyl-L-aspartic acid β-tert-butyl ester | [1] |
| CAS Number | 152548-66-8 | [1] |
| Molecular Formula | C₂₄H₂₇NO₆ | [1] |
| Molecular Weight | ~425.5 g/mol | [1][4] |
| Typical Purity | ≥97% (HPLC) | [1] |
| Appearance | White to off-white solid/powder | [1] |
| Storage Temperature | 0°C to 8°C, desiccated | [1][4] |
| Key Suppliers | Sigma-Aldrich (Merck), Chem-Impex, RayBiotech, Adachi-Bio | [1][4][5][6] |
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)
The incorporation of N-methylated amino acids like this compound into a peptide sequence requires optimized protocols due to the increased steric hindrance of the N-methyl group, which can slow down coupling reactions.[2][7]
Materials
-
This compound
-
Appropriate resin (e.g., Rink Amide, Wang)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Fmoc Deprotection Solution: 20% piperidine in DMF
-
Coupling Reagents: HATU, HBTU, or PyAOP are recommended for N-methylated residues.[2][8][9]
-
Base: N,N-Diisopropylethylamine (DIPEA) or sym-Collidine
Detailed Methodology
Step 1: Resin Preparation
-
Place the desired amount of resin in a reaction vessel.
-
Drain the DMF from the vessel.
Step 2: Fmoc Group Deprotection
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 3-5 minutes, then drain.
-
Add a fresh portion of the deprotection solution and agitate for an additional 10-15 minutes.[7]
-
Drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.
Step 3: Amino Acid Activation and Coupling Due to steric hindrance, coupling N-methylated amino acids is more challenging and requires potent activation.
-
In a separate vial, dissolve this compound (3-4 equivalents relative to resin loading) and an equimolar amount of a coupling reagent (e.g., HATU) in DMF.[2][10]
-
Add a base (e.g., DIPEA, 6-8 equivalents) to the solution to begin the activation process.[2] Let the mixture stand for 2-5 minutes.[10]
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 1-4 hours.[2][10] Coupling times may need to be extended compared to non-methylated amino acids.
-
Monitoring: The completion of the coupling reaction should be monitored. Standard ninhydrin tests are ineffective for N-methylated amines; the bromophenol blue test is a suitable alternative.[2] If the test indicates incomplete coupling, the step should be repeated.
Step 4: Washing
-
After the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3 times) to remove any unreacted reagents and byproducts.
This cycle of deprotection, coupling, and washing is repeated for each amino acid in the peptide sequence.
Step 5: Cleavage and Deprotection
-
Once the synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups (including the OtBu group) are removed simultaneously.
-
This is typically achieved using a cleavage cocktail containing Trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions.
Visualized Workflows and Relationships
Diagrams can clarify complex processes and logical connections inherent in chemical synthesis and procurement.
Caption: Standard workflow for one cycle of Solid-Phase Peptide Synthesis (SPPS).
Caption: Logical relationship for selecting a suitable chemical supplier.
References
- 1. chemimpex.com [chemimpex.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. raybiotech.com [raybiotech.com]
- 5. alkalisci.com [alkalisci.com]
- 6. This compound [adachibio.com]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of Bioactive Peptides with Fmoc-N-Me-Asp(OtBu)-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of N-methylated amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance the therapeutic properties of bioactive peptides. N-methylation can increase proteolytic stability, improve cell permeability, and modulate conformation, often leading to enhanced biological activity and better pharmacokinetic profiles.[1][2] Fmoc-N-Me-Asp(OtBu)-OH is a key building block for introducing an N-methylated aspartic acid residue, which can be particularly useful in designing peptides that target specific biological pathways, such as the N-methyl-D-aspartate (NMDA) receptor signaling cascade.
This document provides detailed application notes and protocols for the synthesis of bioactive peptides using this compound, addressing the unique challenges associated with the steric hindrance of N-methylated residues.
Challenges in Synthesizing Peptides with this compound
The primary challenge in incorporating this compound into a peptide sequence lies in the steric hindrance posed by the N-methyl group. This steric bulk can lead to:
-
Slow and Incomplete Coupling Reactions: The N-methyl group on the secondary amine of the growing peptide chain hinders the approach of the activated carboxyl group of the incoming amino acid, slowing down the reaction rate and often resulting in incomplete coupling.[3]
-
Formation of Deletion Sequences: Incomplete coupling can lead to the formation of peptides where the N-methylated residue is missing.
-
Requirement for Potent Coupling Reagents: Standard coupling reagents may not be effective enough to overcome the steric hindrance.[4]
Recommended Strategies for a Successful Synthesis
To overcome these challenges, the following strategies are recommended:
-
Use of High-Potency Coupling Reagents: Uronium or phosphonium salt-based coupling reagents such as HATU, HCTU, PyAOP, or PyBOP are highly recommended for their efficiency in coupling sterically hindered amino acids.[3][5]
-
Double Coupling: Performing the coupling reaction twice with a fresh solution of the activated amino acid is a common and effective method to ensure complete acylation of the N-methylated amine.[3]
-
Extended Coupling Times: Allowing the coupling reaction to proceed for a longer duration (e.g., 2-4 hours) can help drive the reaction to completion.
-
Microwave-Assisted Peptide Synthesis (MAPS): The use of microwave energy can significantly accelerate coupling reactions, especially for sterically hindered residues, leading to higher yields and purity.
Experimental Protocols
The following protocols are based on established methods for the synthesis of peptides containing sterically hindered and N-methylated amino acids.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with this compound
This protocol outlines the manual synthesis of a peptide on a solid support.
Materials:
-
Fmoc-Rink Amide MBHA resin (or other suitable resin)
-
This compound
-
Other required Fmoc-protected amino acids
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Washing Solvents: DMF, Dichloromethane (DCM)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes, then drain.
-
Add a fresh portion of the deprotection solution and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 1 min).
-
-
Coupling of this compound (Double Coupling):
-
First Coupling:
-
In a separate vessel, pre-activate the amino acid by dissolving this compound (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. Allow the activation mixture to stand for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours.
-
-
Intermediate Wash: Drain the reaction vessel and wash the resin with DMF (3-5 times).
-
Second Coupling: Repeat the pre-activation and coupling steps with a fresh solution of activated this compound.
-
-
Washing: After the second coupling, drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times).
-
Chain Elongation: Repeat steps 2 and 3 for the subsequent amino acids in the sequence. For non-sterically hindered amino acids, a single coupling of 1-2 hours may be sufficient.
-
Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
-
Drying and Purification:
-
Dry the crude peptide pellet under vacuum.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Workflow for SPPS with this compound
Caption: General workflow for the solid-phase peptide synthesis (SPPS) of peptides containing this compound.
Data Presentation
Table 1: Comparison of Coupling Reagent Efficiency for Sterically Hindered Amino Acids
| Coupling Reagent | Typical Equivalents (AA:Reagent:Base) | Relative Coupling Efficiency for Hindered Residues | Reference |
| HATU/DIPEA | 4 : 3.9 : 8 | Very High | [3] |
| HCTU/DIPEA | 4 : 3.9 : 8 | High | [6] |
| PyBOP/DIPEA | 4 : 4 : 8 | High | [5] |
| DIC/HOBt | 3 : 3 : 3 | Moderate to Low | [6] |
Table 2: Impact of N-Methylation on Peptide Properties (General Observations)
| Property | Effect of N-Methylation | Rationale | References |
| Proteolytic Stability | Increased | Steric hindrance of the N-methyl group prevents protease binding and cleavage of the adjacent peptide bond. | [1][2] |
| Cell Permeability | Generally Increased | The N-methyl group can disrupt hydrogen bonding networks, increasing lipophilicity and facilitating passive diffusion across cell membranes. | [1] |
| Conformational Rigidity | Increased | Rotation around the Cα-N bond is restricted, leading to a more defined peptide conformation. | [1] |
| Receptor Binding Affinity | Can be increased or decreased | Depends on the specific peptide-receptor interaction. N-methylation can either lock the peptide in a bioactive conformation or introduce steric clashes. | [1] |
Application in Bioactive Peptide Design: Targeting the NMDA Receptor
N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors crucial for synaptic plasticity, learning, and memory.[3][7] Their dysfunction is implicated in various neurological disorders. Peptides containing N-methylated aspartic acid residues can be designed as modulators of NMDA receptor activity.
NMDA Receptor Signaling Pathway
The activation of the NMDA receptor is a complex process requiring the binding of both glutamate and a co-agonist (glycine or D-serine), as well as the depolarization of the neuronal membrane to relieve a voltage-dependent magnesium block.[8] Upon activation, the receptor's ion channel opens, allowing an influx of Ca²⁺, which acts as a second messenger to trigger downstream signaling cascades.
References
- 1. Peptide antagonists of NMDA receptors: Structure-activity relationships for potential therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Peptide & Peptide Nucleic Acid Synthesis Technology for Transporter Molecules and Theranostics - The SPPS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of Fmoc-N-Me-Asp(OtBu)-OH into Cyclic Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of N-methylated amino acids into cyclic peptides represents a significant advancement in medicinal chemistry and drug development. N-methylation, the substitution of an amide proton with a methyl group, can dramatically enhance the pharmacokinetic properties of peptides by increasing their metabolic stability, improving membrane permeability, and potentially enabling oral bioavailability.[1][2][3][4][5] When combined with the conformational constraints of cyclization, N-methylation allows for the precise modulation of a peptide's bioactivity and selectivity.[1][6][7]
Fmoc-N-Me-Asp(OtBu)-OH is a key building block in this endeavor, offering the benefits of N-methylation at the aspartic acid residue. However, its use presents unique synthetic challenges, primarily due to the steric hindrance of the N-methyl group, which can impede coupling reactions and influence cyclization efficiency.[1][8] These application notes provide a comprehensive guide to the successful incorporation of this compound into cyclic peptides, covering synthetic strategies, detailed protocols, and methods for characterization.
Advantages of Incorporating N-Methylated Aspartic Acid
The inclusion of N-methylated amino acids, such as this compound, into peptide structures offers several key advantages for therapeutic development:
-
Enhanced Metabolic Stability: The N-methyl group sterically hinders the approach of proteases, significantly increasing the peptide's resistance to enzymatic degradation and prolonging its in vivo half-life.[3][9][10]
-
Improved Membrane Permeability: N-methylation reduces the number of hydrogen bond donors in the peptide backbone, which can lead to increased lipophilicity and improved passive diffusion across cell membranes.[2][4][5][8][11]
-
Conformational Control: The steric bulk of the N-methyl group restricts the conformational freedom of the peptide backbone, which can help to stabilize specific secondary structures, such as turns or helices. This can lead to improved receptor binding affinity and selectivity.[8][9]
-
Modulation of Bioactivity: The conformational changes induced by N-methylation can alter the biological activity of a peptide, for instance, by converting an agonist into an antagonist.[3][6][7]
Data Presentation: Comparative Performance
The decision to incorporate this compound should be weighed against potential synthetic challenges. The following table summarizes the expected impact of N-methylation on key synthesis and performance parameters.
| Parameter | Standard Fmoc-Asp(OtBu)-OH | This compound | Rationale |
| Coupling Efficiency | High | Moderate to Low | Increased steric hindrance from the N-methyl group can impede the coupling of the subsequent amino acid.[1][8] |
| Risk of Aspartimide Formation | High (sequence dependent) | Low | The N-methyl group can sterically hinder the intramolecular cyclization that leads to aspartimide formation. |
| Metabolic Stability | Low to Moderate | High | The N-methyl group protects the adjacent peptide bond from proteolytic cleavage.[3][10] |
| Membrane Permeability | Moderate | High | Reduced hydrogen bonding capacity and potentially altered conformation can enhance passive diffusion.[2][8][11] |
| Final Yield | Generally Higher | Can be Lower | Incomplete coupling and potentially more challenging purification can reduce the overall yield.[8] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear N-Methylated Peptide
This protocol outlines the manual synthesis of a linear peptide containing an N-methylated aspartic acid residue using this compound on a rink amide resin.
Materials:
-
Rink Amide Resin
-
Fmoc-protected amino acids
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylethylamine (DIPEA)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the rink amide resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).
-
-
Amino Acid Coupling (for standard amino acids):
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours.
-
Wash the resin with DMF (3-5 times).
-
-
Incorporation of this compound (Optimized Coupling):
-
Follow the deprotection steps as described in step 2.
-
In a separate vial, dissolve this compound (2-3 equivalents) and HATU (2-3 equivalents) in DMF.
-
Add DIPEA (4-6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin and allow it to couple for 2-4 hours. A second coupling may be necessary to ensure a high yield.
-
Wash the resin with DMF (3-5 times).
-
-
Coupling of the Subsequent Amino Acid (Post N-Methyl Residue):
-
Due to the steric hindrance of the N-methyl group, the coupling of the next amino acid can be challenging.
-
Follow the deprotection steps as described in step 2.
-
Use a more potent coupling reagent like HATU and potentially extend the coupling time to 4 hours or perform a double coupling.
-
-
Cleavage of the Linear Peptide from Resin:
-
After the final Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Protocol 2: On-Resin Cyclization
This protocol describes a general method for head-to-tail cyclization on the solid support.
Materials:
-
Peptide-resin from Protocol 1 (with side-chain protecting groups intact)
-
DMF
-
DIPEA
-
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)
Procedure:
-
Preparation of the Linear Peptide on Resin: Synthesize the linear peptide on a suitable resin (e.g., 2-chlorotrityl chloride resin) that allows for cleavage of the protected peptide.
-
Selective Deprotection: Selectively deprotect the N-terminal Fmoc group and the C-terminal protecting group while the side-chain protecting groups remain intact.
-
On-Resin Cyclization:
-
Swell the peptide-resin in DMF.
-
Add a solution of PyBOP (3 equivalents) and DIPEA (6 equivalents) in DMF to the resin.
-
Allow the cyclization reaction to proceed for 4-24 hours. The pseudo-dilution effect of the resin favors intramolecular cyclization.[1]
-
Wash the resin thoroughly with DMF and DCM.
-
-
Cleavage and Deprotection: Cleave the cyclic peptide from the resin and remove the side-chain protecting groups using a standard TFA cleavage cocktail as described in Protocol 1.
Protocol 3: Solution-Phase Cyclization
This protocol describes the cyclization of the cleaved, protected linear peptide in solution.
Materials:
-
Protected linear peptide from Protocol 1
-
DMF or DCM
-
DIPEA
-
HATU or PyBOP
Procedure:
-
Cleavage of the Protected Linear Peptide: Cleave the protected linear peptide from the resin using a mild cleavage cocktail (e.g., 1% TFA in DCM) to keep the side-chain protecting groups intact. Purify the protected linear peptide using flash chromatography or preparative HPLC.[1]
-
Solution-Phase Cyclization:
-
Dissolve the purified protected linear peptide in a suitable solvent (e.g., DMF or DCM) at high dilution (typically 0.1-1 mM) to favor intramolecular cyclization.[1]
-
Add the coupling reagent (e.g., HATU or PyBOP, 1.5 equivalents) and DIPEA (3 equivalents).
-
Stir the reaction at room temperature for 12-24 hours.
-
-
Final Deprotection: After completion of the cyclization, remove the solvent under vacuum. Treat the protected cyclic peptide with a standard TFA cleavage cocktail to remove the side-chain protecting groups.
Protocol 4: Characterization of the Cyclic Peptide
Materials:
-
Crude or purified cyclic peptide
-
HPLC system with a C18 column
-
Mass spectrometer (e.g., ESI-MS)
Procedure:
-
Purification: Purify the crude cyclic peptide using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Purity Analysis:
-
Dissolve the purified peptide in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Analyze the purity by analytical RP-HPLC. The purity is determined by integrating the peak area of the desired product relative to the total peak area.
-
-
Identity Confirmation:
-
Confirm the molecular weight of the purified cyclic peptide using mass spectrometry (e.g., ESI-MS). The observed mass should correspond to the calculated theoretical mass of the cyclic peptide.
-
Visualizations
Caption: Workflow for the synthesis and characterization of N-methylated cyclic peptides.
Caption: Logical relationships between N-methylation, cyclization, and improved peptide properties.
Conclusion
The incorporation of this compound into cyclic peptides is a powerful strategy for developing peptide-based therapeutics with enhanced pharmacological profiles. While the steric hindrance of the N-methyl group necessitates optimized coupling protocols, the benefits in terms of increased stability and permeability often outweigh these synthetic challenges. By carefully selecting the appropriate synthetic strategy (on-resin vs. solution-phase cyclization) and optimizing reaction conditions, researchers can successfully synthesize and characterize these complex and promising molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. Synthesis of N-methylated cyclic peptides. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Synthesis of N-methylated cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lifetein.com [lifetein.com]
- 9. nbinno.com [nbinno.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fmoc-N-Me-Asp(OtBu)-OH in Alzheimer's Disease Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) peptides, which aggregate into toxic oligomers and fibrils. A key strategy in the development of therapeutics for Alzheimer's disease is the inhibition of this Aβ aggregation. N-methylated peptides have emerged as a promising class of inhibitors. The introduction of an N-methyl group on the peptide backbone disrupts the hydrogen bonding required for β-sheet formation, a critical step in Aβ fibrillogenesis. Furthermore, N-methylation can enhance peptide stability against proteolytic degradation and improve membrane permeability, thereby increasing bioavailability.
Fmoc-N-Me-Asp(OtBu)-OH is a key building block for the solid-phase peptide synthesis (SPPS) of N-methylated peptide inhibitors of Aβ aggregation. The N-methylated aspartic acid residue can be strategically incorporated into peptide sequences, such as analogs of the Aβ recognition motif KLVFF (Aβ16-20), to effectively block the self-assembly of Aβ monomers. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a representative Aβ aggregation inhibitor.
Application Notes
Significance of N-Methylated Aspartic Acid in Aβ Aggregation Inhibitors
The incorporation of N-methylated amino acids, such as N-Me-Asp, into peptide sequences homologous to the central hydrophobic core of Aβ can potently inhibit its aggregation. The steric hindrance provided by the N-methyl group disrupts the β-sheet structures that are crucial for amyloid fibril formation. This can divert the aggregation pathway to non-toxic forms and remove toxic oligomers. The choice of aspartic acid for N-methylation can also influence the solubility and binding characteristics of the inhibitor peptide.
Properties of this compound
This compound is an N-terminally protected amino acid derivative designed for Fmoc-based SPPS. The fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the α-amino group, which can be removed under mild basic conditions. The tert-butyl (OtBu) group protects the side-chain carboxylic acid of aspartic acid and is cleaved under strong acidic conditions, typically during the final cleavage of the peptide from the resin.
| Property | Value |
| Molecular Formula | C24H27NO6 |
| Molecular Weight | 425.47 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, NMP |
| Storage | 2-8°C |
Experimental Protocols
This section provides a detailed protocol for the manual solid-phase synthesis of a model N-methylated peptide inhibitor of Aβ aggregation, Ac-Lys(Boc)-NMeAsp(OtBu)-Leu-Val-Phe-Phe-NH2, on a Rink Amide resin.
Materials and Reagents
-
Fmoc-Rink Amide MBHA resin
-
This compound
-
Fmoc-Lys(Boc)-OH, Fmoc-Leu-OH, Fmoc-Val-OH, Fmoc-Phe-OH
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N'-Diisopropylethylamine)
-
Fmoc Deprotection Solution: 20% piperidine in DMF (v/v)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Capping Solution: Acetic anhydride/DIPEA/DMF (5:10:85, v/v/v)
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O
-
Precipitation and Washing: Cold diethyl ether
Protocol for Solid-Phase Peptide Synthesis (SPPS)
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).
-
-
Amino Acid Coupling (for standard Fmoc-amino acids):
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours.
-
Wash the resin with DMF (3 times).
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), repeat the coupling step.
-
-
Coupling of this compound (Double Coupling):
-
Due to the steric hindrance of the N-methyl group, a double coupling is recommended.
-
First Coupling:
-
Dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF (3 times).
-
-
Second Coupling:
-
Repeat the first coupling step with fresh reagents.
-
Wash the resin with DMF (5 times).
-
-
-
N-terminal Acetylation:
-
After the final Fmoc deprotection, wash the resin with DMF.
-
Add the capping solution (acetic anhydride/DIPEA/DMF) to the resin and agitate for 30 minutes.
-
Wash the resin with DMF (5 times) and DCM (5 times).
-
Dry the resin under vacuum.
-
-
Cleavage and Deprotection:
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether (3 times).
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Quantitative Data
The following table summarizes expected quantitative data for the synthesis of the model peptide Ac-K(NMeD)LVFF-NH2 based on typical results for similar N-methylated peptides.
| Parameter | Expected Value | Notes |
| Resin Loading | 0.5 - 0.7 mmol/g | Dependent on the specific Rink Amide resin used. |
| Coupling Efficiency (Standard AA) | >99% | Monitored by Kaiser test. |
| Coupling Efficiency (this compound) | >98% | After double coupling with HATU. |
| Crude Peptide Purity (by HPLC) | 60 - 80% | Varies depending on the sequence and synthesis conditions. |
| Overall Yield (after purification) | 15 - 30% | Highly dependent on the peptide sequence and purification efficiency. |
| Final Purity (by HPLC) | >95% | After RP-HPLC purification. |
Visualizations
Signaling Pathway: Inhibition of Amyloid-β Aggregation
Caption: Proposed mechanism of Aβ aggregation inhibition by an N-methylated aspartic acid-containing peptide.
Experimental Workflow: Solid-Phase Peptide Synthesis
Caption: Workflow for the solid-phase synthesis of an N-methylated aspartic acid-containing peptide.
Logical Relationship: Advantages of N-Methylation
Caption: Key advantages conferred by N-methylation of peptides for Alzheimer's disease therapy.
Troubleshooting & Optimization
preventing aspartimide formation with Fmoc-N-Me-Asp(OtBu)-OH
Welcome to the Technical Support Center for troubleshooting and preventing aspartimide formation during solid-phase peptide synthesis (SPPS), with a focus on the application of Fmoc-N-Me-Asp(OtBu)-OH. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it problematic?
A1: Aspartimide formation is a significant side reaction that occurs during Fmoc-based solid-phase peptide synthesis (SPPS), particularly when synthesizing peptides containing aspartic acid.[1] It is an intramolecular cyclization reaction where the backbone amide nitrogen attacks the side-chain carbonyl of the aspartic acid residue, forming a five-membered succinimide ring.[1][2] This reaction is typically catalyzed by the basic conditions used for Fmoc deprotection, such as treatment with piperidine.[2][3]
The resulting aspartimide intermediate is unstable and can undergo nucleophilic attack by piperidine or water. This leads to the formation of a mixture of unwanted byproducts, including α- and β-aspartyl peptides, as well as their racemized (D-isoaspartyl) forms.[2][3] These impurities can be difficult to separate from the target peptide due to similar masses and chromatographic properties, leading to reduced yield and purity of the final product.[4]
Q2: Which peptide sequences are most susceptible to aspartimide formation?
A2: The amino acid sequence directly C-terminal to the aspartic acid residue significantly influences the rate of aspartimide formation. Sequences where Asp is followed by a small, sterically unhindered amino acid are most prone to this side reaction. The most problematic sequences are:
The lack of steric bulk on the side chain of these residues allows the backbone nitrogen to more easily adopt the conformation required for nucleophilic attack on the Asp side chain.[1]
Q3: How does this compound help prevent aspartimide formation?
A3: this compound is a specialized amino acid derivative designed to prevent aspartimide formation through steric hindrance. The methyl group on the α-nitrogen of the aspartic acid residue physically blocks the backbone amide nitrogen from attacking the side-chain carbonyl.[1] This steric shield effectively prevents the formation of the five-membered succinimide ring intermediate, thus inhibiting the aspartimide formation pathway.[1] N-methylated amino acids have also been shown to improve the proteolytic stability of peptides.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of aspartimide-related impurities in the crude peptide. | The peptide sequence is highly prone to aspartimide formation (e.g., Asp-Gly). | Utilize sterically hindered aspartic acid derivatives like This compound or other bulky side-chain protecting groups such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH.[1][4][7] |
| Prolonged exposure to basic conditions during Fmoc deprotection. | Reduce Fmoc deprotection times. For example, use 2 x 10 minutes instead of a single longer deprotection step.[1] | |
| High concentration or strength of the base used for Fmoc deprotection. | Use a weaker base for Fmoc deprotection, such as piperazine instead of piperidine.[8] Alternatively, add an acidic additive like 0.1 M HOBt or formic acid to the piperidine deprotection solution to lower the basicity.[8][9][10][11] | |
| Incomplete coupling of this compound. | Steric hindrance from the N-methyl group makes coupling more difficult. | Use a more potent coupling reagent such as HATU or HCTU.[1][12] Increase the equivalents of the amino acid and coupling reagent (3-5 equivalents).[12] Consider performing a double coupling to ensure the reaction goes to completion.[12] |
| Incomplete coupling of the amino acid following the N-methylated Asp residue. | Steric hindrance from the preceding N-methylated residue can impede the incoming amino acid. | Use an optimized coupling protocol with a potent coupling reagent like HATU or HCTU (4 equivalents).[1] |
Quantitative Data Summary
The following tables summarize the effectiveness of different strategies in preventing aspartimide formation.
Table 1: Comparison of Aspartic Acid Protecting Groups in Preventing Aspartimide Formation
| Aspartic Acid Derivative | Rationale for Prevention | Reported Effectiveness | Reference(s) |
| This compound | Steric hindrance from the N-methyl group directly blocks cyclization. | Very High | [1] |
| Fmoc-Asp(OMpe)-OH | Increased steric bulk of the Mpe group shields the side-chain carbonyl. | High | [13] |
| Fmoc-Asp(OBno)-OH | Increased steric bulk of the Bno group provides significant protection. | Very High, reduced aspartimide formation to almost undetectable amounts for Asp-Asn and Asp-Arg sequences. | [4] |
| Fmoc-Asp(OtBu)-OH | Standard protecting group with relatively low steric hindrance. | Low to Moderate | [3] |
Table 2: Effect of Fmoc Deprotection Conditions on Aspartimide Formation
| Deprotection Reagent | Additive | Effect on Aspartimide Formation | Reference(s) |
| 20% Piperidine in DMF | None (Standard) | Baseline for aspartimide formation. | [3] |
| 20% Piperidine in DMF | 0.1 M HOBt | Significantly reduces aspartimide formation. | [8] |
| 20% Piperidine in DMF | Formic Acid (e.g., 5%) | Efficiently prevents aspartimide side products. | [9][10] |
| Piperazine | None | Weaker base that suppresses aspartimide formation. | [8] |
Experimental Protocols
Protocol 1: Coupling of this compound
This protocol is recommended for the efficient incorporation of the sterically hindered this compound.
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.[12]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes. Drain the solution. Treat the resin again with 20% piperidine in DMF for 10 minutes. Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).[12]
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and HCTU or HATU (3-5 equivalents) in DMF.[12]
-
Add DIPEA or Collidine (6-10 equivalents) to the amino acid solution.[12]
-
Allow the mixture to pre-activate for 2-5 minutes.[12]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Washing: After the coupling reaction, drain the reaction mixture and wash the resin thoroughly with DMF, DCM, and isopropanol.[14]
-
Monitoring Coupling Completion: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating incomplete coupling), a second coupling may be necessary.[14]
Protocol 2: Final Cleavage and Deprotection
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the final amino acid using the standard 20% piperidine in DMF protocol.[12]
-
Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum.[12]
-
Cleavage and Side-Chain Deprotection: Treat the dried peptide-resin with a cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol) for 2-3 hours at room temperature.[12][15]
-
Peptide Precipitation: Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.[12]
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[12]
Visualizations
Caption: Mechanism of base-catalyzed aspartimide formation.
Caption: Prevention of aspartimide formation by N-methylation.
Caption: Experimental workflow for SPPS with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound 97 152548-66-8 [sigmaaldrich.com]
- 7. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
minimizing side reactions with Fmoc-N-Me-Asp(OtBu)-OH
Welcome to the technical support center for Fmoc-N-Me-Asp(OtBu)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing side reactions and troubleshooting common issues encountered during solid-phase peptide synthesis (SPPS) with this sterically hindered amino acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using this compound in peptide synthesis?
A1: The incorporation of an N-methyl group on the aspartic acid residue offers several key advantages in peptidomimetic and drug design. It introduces significant conformational constraints, which can help to control the peptide's secondary structure, often promoting helical formations.[1][2] This N-methylation also provides increased resistance to enzymatic degradation by proteases, which can improve the in vivo half-life of peptide-based therapeutics.[1]
Q2: What is the main side reaction associated with the use of aspartic acid derivatives in Fmoc-SPPS, and how does N-methylation affect it?
A2: The most significant side reaction is the formation of aspartimide.[2][3][4][5][6][7][8][9][10][11] This occurs during the piperidine-mediated Fmoc deprotection step, where the backbone amide nitrogen of the C-terminal residue can attack the side-chain carbonyl of the aspartic acid, forming a five-membered succinimide ring.[3][4] This intermediate can then lead to a mixture of α- and β-aspartyl peptides and racemization.[3][4] The N-methyl group in this compound introduces steric hindrance that can physically block the backbone amide nitrogen from achieving the necessary conformation for this nucleophilic attack, thus mitigating aspartimide formation.[3]
Q3: Are special cleavage cocktails required for peptides containing N-methylated residues like N-Me-Asp(OtBu)?
A3: In most cases, standard cleavage cocktails used for non-methylated peptides are effective for peptides containing N-methylated residues.[12] The presence of the N-methyl group does not typically interfere with the cleavage from the resin or the removal of common side-chain protecting groups.[12] However, careful selection of scavengers is still crucial to prevent side reactions from reactive cationic species generated during cleavage.[5][12][13]
Q4: Can the Kaiser test be reliably used to monitor the coupling of this compound?
A4: The Kaiser test may be less reliable for sterically hindered N-termini, such as after the coupling of this compound.[1] An alternative method for monitoring coupling completion is to perform a small-scale cleavage of a few resin beads followed by LC-MS analysis.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency / Incomplete Coupling | Steric hindrance from the N-methyl group and the α-carbon of this compound can slow down the coupling reaction.[1][14][15][16] | - Use a more potent coupling reagent such as HATU, HBTU, or HCTU in the presence of a non-nucleophilic base like DIPEA.[1][14][15] - Increase the coupling reaction time (e.g., 2-4 hours or even up to 24 hours for DIC/HOBt activation).[3][14] - Perform a double coupling, where the coupling step is repeated with fresh reagents after an intermediate wash.[1][15] - Consider using microwave energy to drive the reaction to completion.[3] |
| Aspartimide Formation (leading to β-peptides and racemization) | - Base-catalyzed intramolecular cyclization during Fmoc deprotection, especially in Asp-Gly, Asp-Asn, and Asp-Ser sequences.[3][4][7] - Prolonged exposure to piperidine.[4] | - Modify Deprotection Conditions: Add an acidic additive like 0.1 M HOBt or formic acid to the 20% piperidine in DMF deprotection solution to buffer the basicity.[2][4][17] Alternatively, use a weaker base such as piperazine.[11][17] - Backbone Protection: For particularly problematic sequences like Asp-Gly, use a pre-formed dipeptide with backbone protection, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, to mask the amide nitrogen.[15][18] |
| Side Reactions During Final Cleavage | - Re-attachment of protecting groups (e.g., t-butyl cations) to nucleophilic residues like Trp, Met, Tyr, and Cys.[5][12] - Acid-catalyzed aspartimide formation during cleavage.[7] | - Use a cleavage cocktail containing scavengers. A common choice is Reagent K (TFA/phenol/water/thioanisole/EDT) for peptides with sensitive residues.[7][19][20] For peptides without sensitive residues, a low-odor cocktail like Reagent B (TFA/phenol/water/TIS) can be used.[7][20] - Optimize cleavage time; a typical duration is 1-2 hours.[7][21] |
| Racemization | Can occur as a consequence of aspartimide formation.[3][4] | By preventing aspartimide formation through the methods described above, the risk of racemization at the aspartic acid residue is significantly reduced.[22] The use of coupling reagents with additives like HOAt can also help preserve chiral integrity.[14] |
Quantitative Data Summary
The following table summarizes the effectiveness of various methods in preventing aspartimide formation, a key side reaction when working with aspartic acid derivatives.
| Strategy | Protecting Group/Method | Effectiveness in Preventing Aspartimide Formation | Key Considerations |
| Steric Hindrance (Side-Chain) | Fmoc-Asp(OtBu)-OH | Standard, but susceptible in certain sequences.[4][10] | Prone to aspartimide formation in Asp-Gly, Asp-Asn, and Asp-Ser motifs.[3][7] |
| Fmoc-Asp(OMpe)-OH | More effective than OtBu.[10] | Increased steric bulk hinders cyclization.[17] | |
| Fmoc-Asp(OBno)-OH | Highly effective, significant reduction in byproducts compared to OtBu.[23] | Can increase target peptide content by ~25% in problematic sequences.[23] | |
| Steric Hindrance (α-carbon) | This compound | Expected to be very high. | The α-methyl group provides steric hindrance that blocks the nucleophilic attack leading to aspartimide formation.[3] Requires optimized, more potent coupling conditions.[3][14][15] |
| Modified Deprotection | 20% Piperidine in DMF with 0.1 M HOBt | Significant reduction in aspartimide formation.[4][17] | HOBt can buffer the basicity of the deprotection solution.[4] |
| Piperazine | Less side reaction compared to piperidine.[11][17] | A weaker base that is effective for Fmoc removal with suppressed aspartimide formation.[17] | |
| Backbone Protection | Fmoc-Asp(OtBu)-(Dmb)Gly-OH | Considered one of the most effective methods for Asp-Gly sequences.[15][18] | Prevents the amide nitrogen from participating in the cyclization reaction.[15][18] The dipeptide building block is more expensive.[22] |
Experimental Protocols
Protocol 1: Optimized Coupling of this compound
This protocol is recommended for achieving high coupling efficiency for the sterically hindered this compound.
-
Resin Preparation: Following the deprotection of the N-terminal Fmoc group of the preceding amino acid, wash the resin thoroughly with DMF (3 x 1 min).[14]
-
Activation Solution Preparation: In a separate vial, dissolve this compound (3-5 equivalents) and a coupling reagent such as HATU (2.9-4.5 equivalents) in DMF.[14]
-
Activation: Add a non-nucleophilic base like DIPEA (6-10 equivalents) to the solution from step 2 and allow the mixture to pre-activate for 1-5 minutes.[3][15]
-
Coupling: Add the activated amino acid solution to the resin.
-
Reaction: Allow the coupling to proceed for 2-4 hours at room temperature.[3] The use of microwave energy can also be beneficial.[3]
-
Monitoring and Washing: Monitor the reaction for completion using a small-scale cleavage and LC-MS analysis, as the Kaiser test may be unreliable.[1] Once complete, wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove excess reagents and byproducts.[1]
-
Double Coupling (if necessary): If monitoring indicates incomplete coupling, repeat steps 3-6.[1][15]
Protocol 2: Final Cleavage and Deprotection
This protocol outlines a standard procedure for cleaving the completed peptide from the resin while minimizing side reactions.
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DCM (3 x 5 mL) and dry it under vacuum.[1][12][19]
-
Cleavage Cocktail Preparation: Freshly prepare a cleavage cocktail appropriate for the peptide sequence. For peptides with sensitive residues (Cys, Met, Trp, Tyr), Reagent K is recommended: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol.[7][19]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 5 mL for 0.5 g of resin) and agitate the mixture at room temperature for 1-2 hours.[7][21]
-
Peptide Filtration: Filter the cleavage mixture to separate the resin from the peptide-containing solution. Wash the resin 2-3 times with a small volume of fresh TFA and combine the filtrates.[7]
-
Peptide Precipitation: Add the combined TFA filtrate dropwise into a 10-fold volume of cold diethyl ether. A white precipitate of the crude peptide should form.[1][7]
-
Peptide Isolation: Place the precipitation mixture at -20°C for at least 30 minutes to maximize precipitation. Isolate the peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether two more times.[1][7]
-
Drying and Purification: Dry the crude peptide pellet under vacuum and proceed with purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
Visualizations
Caption: A typical solid-phase peptide synthesis (SPPS) cycle for incorporating this compound.
Caption: The pathway of aspartimide formation and key strategies for its prevention.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Piperidine-mediated side product formation for Asp(OBut)-containing peptides - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Piperidine-mediated side product formation for Asp(OBut)-containing peptides (1994) | Rudolf Dolling | 77 Citations [scispace.com]
- 9. scilit.com [scilit.com]
- 10. researchgate.net [researchgate.net]
- 11. ptacts.uspto.gov [ptacts.uspto.gov]
- 12. benchchem.com [benchchem.com]
- 13. nbinno.com [nbinno.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. biotage.com [biotage.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. peptide.com [peptide.com]
- 21. tools.thermofisher.com [tools.thermofisher.com]
- 22. benchchem.com [benchchem.com]
- 23. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
Technical Support Center: Optimizing Cleavage of Peptides Containing Fmoc-N-Me-Asp(OtBu)-OH
Welcome to the technical support center for optimizing the cleavage of peptides containing Fmoc-N-Me-Asp(OtBu)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the cleavage of these complex peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when cleaving peptides containing this compound?
A1: The primary challenges arise from the combination of two modifications on the aspartic acid residue: N-methylation and the OtBu side-chain protection. The main concerns are:
-
Aspartimide Formation: A common side reaction associated with Asp(OtBu), where the peptide backbone nitrogen attacks the side-chain ester, forming a cyclic imide. This can lead to a mixture of α- and β-aspartyl peptides and racemization.[1][2]
-
Acid-Catalyzed Cleavage of N-Methylated Residues: N-methylated amino acids, particularly at the N-terminus and when acetylated, can be susceptible to cleavage from the peptide backbone under strong acidic conditions.[3]
-
Steric Hindrance: The N-methyl group can introduce steric hindrance, potentially affecting the rate and efficiency of both the cleavage reaction and the removal of the OtBu protecting group.
Q2: How does N-methylation of the aspartic acid residue affect aspartimide formation?
A2: There is limited direct experimental data in the literature specifically quantifying the effect of N-methylation at the aspartic acid alpha-amino group on the rate of aspartimide formation. However, based on related studies of sterically hindered aspartic acid derivatives like α-methyl-Asp(OtBu), it is hypothesized that the N-methyl group may introduce steric hindrance that disfavors the intramolecular cyclization required for aspartimide formation.[4] This could potentially reduce the incidence of this side reaction compared to a non-methylated Asp(OtBu) residue.
Q3: Are standard cleavage cocktails suitable for peptides with N-Me-Asp(OtBu)?
A3: Standard cleavage cocktails, such as Reagent B (TFA/Phenol/Water/TIS) or Reagent K (TFA/Water/Phenol/Thioanisole/EDT), can be a good starting point.[5][6] However, optimization is often necessary. The choice of cocktail and the scavenger package is highly dependent on the overall peptide sequence, particularly the presence of other sensitive residues like Cys, Met, Trp, or Tyr.[7]
Q4: What are the signs of incomplete cleavage or side reactions?
A4: Analysis of the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS) is crucial. Common indicators of problems include:
-
A low yield of the desired peptide.
-
The presence of multiple peaks in the HPLC chromatogram.
-
Mass spectrometry data showing unexpected molecular weights corresponding to:
-
Deletion of the N-Me-Asp residue.
-
Incomplete removal of the OtBu protecting group (+56 Da).
-
Formation of adducts with scavengers.
-
The presence of β-aspartyl isomers, which may or may not be chromatographically resolved from the desired α-aspartyl peptide.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Cleavage Yield | 1. Incomplete cleavage from the resin. 2. Steric hindrance from the N-methyl group slowing the reaction. 3. Peptide precipitation on the resin. | 1. Extend the cleavage reaction time (e.g., from 2 hours to 4 hours). Perform a time-course study on a small scale. 2. Ensure a sufficient volume of cleavage cocktail is used to swell the resin adequately.[7] 3. Consider a stronger acid cocktail if standard conditions fail, but be mindful of potential side reactions. |
| Aspartimide Formation (Presence of β-Aspartyl Isomer) | 1. The peptide sequence is prone to aspartimide formation (e.g., N-Me-Asp-Gly, N-Me-Asp-Asn). 2. Prolonged exposure to basic conditions during Fmoc deprotection. | 1. While N-methylation may reduce the risk, if aspartimide formation is observed, consider using a bulkier side-chain protecting group for future syntheses (e.g., OMpe, OBno) if commercially available for the N-methylated version.[8][9] 2. During synthesis, minimize the time of exposure to piperidine for Fmoc deprotection. 3. For cleavage, perform the reaction at a lower temperature (e.g., 4°C) to potentially slow the rate of aspartimide formation, though this may require longer reaction times for complete deprotection.[3] |
| Incomplete Removal of OtBu Group | 1. Insufficient cleavage time. 2. Steric hindrance from the N-methyl group. | 1. Increase the duration of the TFA treatment. Monitor deprotection over time with small-scale test cleavages. 2. Ensure fresh, high-quality TFA is used. |
| Deletion of the N-Me-Asp Residue | 1. Acid-catalyzed cleavage of the N-methylated residue, especially if it is at the N-terminus and acetylated. | 1. If the N-Me-Asp is at the N-terminus and acetylated, consider replacing the acetyl group with a more electron-withdrawing group like a methoxycarbonyl group.[3] 2. Use milder cleavage conditions, such as lower temperatures, though this may impact the removal of other protecting groups.[3] |
| Modification of Sensitive Residues (e.g., Trp, Met, Cys) | 1. Inadequate scavenging of reactive cations generated during cleavage. | 1. Ensure the use of an appropriate scavenger cocktail based on the peptide sequence. For example, use Reagent K or a similar cocktail containing thioanisole and EDT for peptides with Cys, Met, or Trp.[6] |
Quantitative Data Summary
The following tables summarize data on cleavage cocktail compositions and the effectiveness of different strategies in mitigating aspartimide formation for standard Asp(OtBu) residues. While direct data for N-Me-Asp(OtBu) is limited, these tables provide a valuable reference for starting optimization.
Table 1: Common Cleavage Cocktails for Fmoc-SPPS
| Reagent Name | Composition | Recommended Use |
| TFA/TIS/H₂O | 95% TFA, 2.5% TIS, 2.5% H₂O | A general-purpose, low-odor cocktail for peptides without sensitive residues like Cys, Met, or Trp. |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | Suitable for peptides that do not contain highly sensitive residues like Cys or Met.[5] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | A robust cocktail for protecting sensitive residues such as Cys, Met, Trp, and Tyr from modification.[10] |
Table 2: Effect of Asp(OtBu) Side-Chain Protection on Aspartimide Formation in a Model Peptide (VKDXYI)
| Asp Protecting Group | X = Gly (% Aspartimide) | X = Asn (% Aspartimide) | X = Arg (% Aspartimide) |
| Fmoc-Asp(OtBu)-OH | High | Moderate | Moderate |
| Fmoc-Asp(OMpe)-OH | Reduced | Low | Low |
| Fmoc-Asp(OBno)-OH | Very Low | Almost Undetectable | Almost Undetectable |
| Data adapted from literature on non-N-methylated aspartic acid and is intended for comparative purposes.[9] |
Experimental Protocols
Protocol 1: Standard Cleavage of a Peptide Containing N-Me-Asp(OtBu)
This protocol is a starting point for the cleavage of peptides containing N-Me-Asp(OtBu) and other non-sensitive amino acids.
-
Resin Preparation:
-
After synthesis, ensure the N-terminal Fmoc group is removed.
-
Wash the peptide-resin thoroughly with dichloromethane (DCM) (3 x 10 mL per gram of resin) to remove residual dimethylformamide (DMF).
-
Dry the resin under a high vacuum for at least 1 hour.
-
-
Cleavage Reaction:
-
Place the dry peptide-resin in a suitable reaction vessel.
-
Prepare a fresh cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). Use approximately 10 mL of the cocktail per gram of resin.
-
Add the cleavage cocktail to the resin and allow the mixture to react at room temperature with occasional swirling for 2-3 hours.
-
-
Peptide Isolation:
-
Filter the cleavage mixture to separate the resin from the peptide-containing solution.
-
Wash the resin 2-3 times with a small volume of fresh TFA.
-
Combine the filtrates and add this solution dropwise to a 10-fold volume of cold diethyl ether or methyl tert-butyl ether (MTBE). A white precipitate of the crude peptide should form.[5]
-
Place the precipitation mixture at -20°C for at least 30 minutes to maximize precipitation.
-
Isolate the peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Analysis:
-
Dissolve a small amount of the crude peptide in a suitable solvent (e.g., aqueous acetonitrile with 0.1% TFA) and analyze by RP-HPLC and mass spectrometry to determine purity and identify any side products.
-
Protocol 2: Cleavage of a Peptide Containing N-Me-Asp(OtBu) and Sensitive Residues
This protocol is recommended for peptides that also contain residues such as Cys, Met, or Trp.
-
Resin Preparation:
-
Follow the same procedure as in Protocol 1.
-
-
Cleavage Reaction:
-
Prepare a fresh cleavage cocktail of Reagent K: TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5 v/w/v/v/v). Use approximately 10-15 mL of the cocktail per gram of resin.
-
Add the cleavage cocktail to the resin and allow the mixture to react at room temperature with occasional swirling for 2-4 hours.
-
-
Peptide Isolation:
-
Follow the same procedure as in Protocol 1.
-
-
Analysis:
-
Follow the same procedure as in Protocol 1.
-
Visualizations
Caption: General experimental workflow for peptide cleavage.
Caption: Troubleshooting decision tree for cleavage optimization.
References
- 1. media.iris-biotech.de [media.iris-biotech.de]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 10. pubs.rsc.org [pubs.rsc.org]
troubleshooting incomplete deprotection of Fmoc-N-Me-Asp(OtBu)-OH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the incomplete deprotection of Fmoc-N-Me-Asp(OtBu)-OH during solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
Issue: Incomplete Fmoc deprotection of N-Me-Asp(OtBu)-OH residue, leading to deletion sequences or truncated peptides.
The N-methylation of amino acids introduces significant steric hindrance, which can impede the approach of the deprotection base (typically piperidine) to the Fmoc group. This can result in incomplete removal of the Fmoc group and subsequent failure to couple the next amino acid in the sequence. The following troubleshooting steps are recommended to address this issue.
Q1: I am observing incomplete deprotection of this compound with my standard piperidine protocol. What is the first step I should take?
A1: The initial and simplest approach is to extend the deprotection reaction time. The steric bulk of the N-methyl group slows down the kinetics of Fmoc removal.
-
Recommendation: Instead of a standard single treatment (e.g., 20 minutes), perform two separate treatments with fresh deprotection solution. For example, treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with a fresh 20% piperidine solution for an additional 15-20 minutes.[1] This ensures a higher effective concentration of the base throughout the deprotection step.
Q2: I have extended the deprotection time, but I am still seeing incomplete Fmoc removal. What is the next logical step?
A2: If extended deprotection times with piperidine alone are insufficient, the next step is to use a stronger base cocktail. The addition of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can significantly accelerate the deprotection of sterically hindered Fmoc groups.[2][3]
-
Caution: DBU is a very strong, non-nucleophilic base that is known to catalyze aspartimide formation, a common side reaction with Asp(OtBu) residues.[2] This can lead to the formation of α- and β-peptide impurities and racemization.
-
Recommendation: Use a low concentration of DBU in combination with piperidine. A common cocktail is 2% DBU and 2% piperidine in DMF.[2] The piperidine acts as a scavenger for the dibenzofulvene (DBF) byproduct of Fmoc cleavage.
Q3: I am concerned about aspartimide formation when using DBU. How can I mitigate this side reaction?
A3: The concern about aspartimide formation is valid, especially for sequences prone to this side reaction (e.g., Asp-Gly, Asp-Asn). To counteract the strong basicity of DBU, an acidic additive can be included in the deprotection cocktail.
-
Recommendation: Add a small amount of a weak acid, such as formic acid, to the DBU/piperazine deprotection solution.[4][5] A recommended mixture is 5% piperazine, 2% DBU, and 1% formic acid in DMF. This has been shown to minimize aspartimide formation while maintaining high deprotection efficiency.
Q4: Could peptide aggregation be contributing to the incomplete deprotection?
A4: Yes, peptide aggregation is a common cause of incomplete reactions in SPPS, including deprotection.[6] N-methylated and hydrophobic peptides are particularly prone to forming secondary structures that can physically block reagent access to the reaction sites.
-
Recommendations:
-
Solvent Choice: Ensure you are using high-quality, fresh DMF. In some cases, switching to N-methylpyrrolidone (NMP) may help to disrupt aggregation.
-
Disrupting Agents: Consider adding chaotropic agents like a low percentage of DMSO to the coupling and deprotection steps to disrupt secondary structures.
-
Microwave Synthesis: Microwave-assisted SPPS can provide energy to overcome aggregation and enhance reaction kinetics.[7]
-
Q5: How can I reliably monitor the deprotection of an N-methylated amino acid?
A5: Standard monitoring methods like the Kaiser test are not reliable for N-methylated amino acids because they test for primary amines, and N-methylated amino acids have a secondary amine.
-
Recommendations:
-
Chloranil Test: This test can be used to detect secondary amines.
-
TNBS Test: The 2,4,6-trinitrobenzenesulfonic acid (TNBS) test can also be used.[6]
-
LC-MS Analysis: The most definitive method is to cleave a small sample of the resin (a few beads) and analyze the product by LC-MS to confirm the presence of the desired, deprotected peptide.
-
Frequently Asked Questions (FAQs)
Q: Why is this compound particularly difficult to deprotect?
A: The difficulty arises from the steric hindrance caused by the N-methyl group. This methyl group is positioned close to the Fmoc protecting group, physically obstructing the approach of the base (e.g., piperidine) needed to initiate the deprotection reaction.
Q: What is aspartimide formation and why is it a concern with this compound?
A: Aspartimide formation is an intramolecular side reaction where the backbone amide nitrogen attacks the side-chain ester of the aspartic acid residue.[8] This is catalyzed by the basic conditions of Fmoc deprotection. It is a significant concern because the resulting cyclic imide can lead to a mixture of impurities, including the desired α-peptide, the undesired β-peptide, and racemized products, which are often difficult to separate.[8] While the N-methylation is on the nitrogen of the Asp residue itself, the subsequent peptide bond's nitrogen can still initiate this reaction.
Q: Can I use DBU for all Fmoc deprotections in my sequence?
A: While DBU is very effective, its routine use is generally not recommended unless necessary for difficult couplings. Its high basicity increases the risk of side reactions, particularly aspartimide formation. It is best reserved for specific, sterically hindered residues like N-methylated amino acids where standard conditions fail.
Q: Are there alternatives to modifying the deprotection protocol?
A: Yes, for sequences that are highly prone to aspartimide formation, you might consider using an alternative side-chain protecting group for aspartic acid that is more sterically bulky and less susceptible to this side reaction, such as 3-methylpent-3-yl (OMpe) or 5-n-butyl-5-nonyl (OBno). However, these may introduce their own challenges during coupling and cleavage.
Data Presentation
The following table summarizes various deprotection conditions and their suitability for troubleshooting incomplete deprotection of this compound.
| Deprotection Reagent | Advantages | Disadvantages | Recommended Use |
| 20% Piperidine in DMF | Standard, well-established, lower risk of side reactions. | May be too slow or inefficient for sterically hindered N-methylated residues, leading to incomplete deprotection. | Standard deprotection for non-hindered residues. |
| 20% Piperidine in DMF (Extended time/Double treatment) | Simple modification of the standard protocol, increased reaction time. | May still be insufficient for highly hindered residues. | First troubleshooting step for incomplete deprotection of this compound.[1] |
| 2% DBU / 2% Piperidine in DMF | Very fast and effective for sterically hindered residues.[2][9] | Significantly increases the risk of aspartimide formation.[2] | For persistent incomplete deprotection where extended piperidine treatment fails. Use with caution. |
| 5% Piperazine / 2% DBU / 1% Formic Acid in DMF | Fast deprotection with suppressed risk of aspartimide formation.[4][5] | More complex cocktail to prepare. | Recommended for deprotecting this compound in sequences known to be prone to aspartimide formation. |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection (for comparison)
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add a solution of 20% (v/v) piperidine in DMF to the resin.
-
Agitate the mixture at room temperature for 20 minutes.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-piperidine adduct.
Protocol 2: Extended Fmoc Deprotection for Hindered Residues
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add a solution of 20% (v/v) piperidine in DMF to the resin.
-
Agitate the mixture at room temperature for 5 minutes.
-
Drain the deprotection solution.
-
Add a fresh solution of 20% (v/v) piperidine in DMF to the resin.
-
Agitate the mixture at room temperature for an additional 15-20 minutes.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times).
Protocol 3: DBU-Based Fmoc Deprotection for Highly Hindered Residues
-
Reagent Preparation: Prepare a deprotection solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF. For aspartimide-prone sequences, prepare a solution of 5% (v/v) piperazine, 2% (v/v) DBU, and 1% (v/v) formic acid in DMF.
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add the DBU-based deprotection solution to the resin.
-
Agitate the mixture at room temperature. A short treatment of 2-5 minutes is often sufficient. It is recommended to perform two shorter treatments (e.g., 2 x 2 minutes).
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times).
Visualizations
The following diagrams illustrate the troubleshooting workflow and the chemical pathways involved.
Caption: Troubleshooting workflow for incomplete Fmoc deprotection.
Caption: Competing pathways of deprotection and aspartimide formation.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. benchchem.com [benchchem.com]
- 9. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Peptides Containing Fmoc-N-Me-Asp(OtBu)-OH
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of synthetic peptides incorporating Fmoc-N-Me-Asp(OtBu)-OH. This resource offers troubleshooting for common issues, answers to frequently asked questions, detailed experimental protocols, and visual workflows to streamline your purification process.
Troubleshooting Guides
This section addresses specific problems that may be encountered during the purification of peptides containing N-methylated aspartic acid residues.
Problem 1: Low Purity of Crude Peptide
Possible Causes:
-
Aspartimide Formation: The N-methylated aspartic acid residue can be susceptible to aspartimide formation during Fmoc deprotection, leading to impurities that are difficult to separate.[1]
-
Incomplete Coupling: The steric hindrance from the N-methyl group can lead to lower coupling efficiency, resulting in deletion sequences.
-
Side Reactions during Cleavage: The tert-butyl protecting group on the aspartic acid side chain can lead to reattachment of the t-butyl cation to nucleophilic residues if scavengers are not used effectively.
Solutions:
| Strategy | Recommendation |
| Minimize Aspartimide Formation | Reduce piperidine exposure time during Fmoc deprotection. Consider using a weaker base or adding acidic additives like 0.1 M HOBt or formic acid to the deprotection solution. |
| Enhance Coupling Efficiency | Use stronger coupling reagents such as HATU or HCTU. Extend coupling times or perform a double coupling for the this compound residue and the subsequent amino acid. |
| Optimize Cleavage | Utilize a cleavage cocktail containing scavengers like triisopropylsilane (TIS) and water to prevent side reactions. A common cocktail is 95% TFA, 2.5% TIS, and 2.5% water. |
Problem 2: Poor Peak Shape and Resolution during HPLC Purification
Possible Causes:
-
Peptide Aggregation: N-methylation can increase the hydrophobicity of the peptide, leading to aggregation and causing broad or tailing peaks.[2]
-
Suboptimal HPLC Conditions: An inappropriate gradient, mobile phase, or column can result in poor separation of the target peptide from impurities.
-
Secondary Interactions: The peptide may interact with free silanol groups on the silica-based column, leading to peak tailing.[3]
Solutions:
| Strategy | Recommendation |
| Mitigate Aggregation | Dissolve the crude peptide in a stronger organic solvent like DMSO or isopropanol before injection. Purify at a higher temperature (e.g., 40-60°C) to disrupt hydrophobic interactions.[3] |
| Optimize HPLC Method | Develop a shallow gradient around the elution point of the peptide. For hydrophobic peptides, a C8 or C4 column may provide better separation than a C18 column.[4] |
| Improve Peak Shape | Ensure a sufficient concentration of an ion-pairing agent like TFA (typically 0.1%) in the mobile phases to minimize secondary interactions.[3] |
Problem 3: Low Recovery of Purified Peptide
Possible Causes:
-
Peptide Precipitation: The increased hydrophobicity of the N-methylated peptide can lead to precipitation on the column or in the tubing.
-
Adsorption to Surfaces: Peptides can adsorb to metallic surfaces within the HPLC system.[3]
-
Irreversible Binding: The peptide may bind irreversibly to the stationary phase if the organic concentration of the mobile phase is not high enough to ensure elution.
Solutions:
| Strategy | Recommendation |
| Enhance Solubility | Increase the column temperature and ensure the peptide is fully dissolved in the injection solvent.[3] |
| Prevent Adsorption | Use a biocompatible (PEEK) HPLC system or passivate the system with a strong acid before purification.[3] |
| Ensure Complete Elution | At the end of the gradient, include a high organic wash step (e.g., 95% acetonitrile) to elute any strongly bound peptide. |
Frequently Asked Questions (FAQs)
Q1: How does N-methylation of Asp(OtBu) affect its purification compared to the non-methylated version?
A1: The N-methyl group increases the hydrophobicity of the amino acid residue. This typically leads to a longer retention time on reversed-phase HPLC. The steric hindrance of the N-methyl group can also make the peptide more prone to aggregation, which can complicate purification by causing peak broadening and potentially lower recovery.
Q2: What is the expected purity of the crude peptide containing this compound?
A2: The purity of the crude product can be lower than that of its non-methylated counterpart due to challenges in coupling and a higher propensity for side reactions. Crude purities can range from 25-75% depending on the sequence and the success of the synthesis optimization.[5]
Q3: What type of HPLC column is best suited for purifying peptides with N-Me-Asp(OtBu)?
A3: A C18 column is a standard starting point for peptide purification. However, due to the increased hydrophobicity of N-methylated peptides, a column with a less hydrophobic stationary phase, such as C8 or C4, may provide better resolution and peak shape.[4]
Q4: How can I confirm the identity and purity of my final peptide?
A4: The identity of the peptide should be confirmed by mass spectrometry to ensure the molecular weight matches the theoretical value. Purity should be assessed by analytical RP-HPLC, calculating the peak area of the target peptide as a percentage of the total peak area.
Q5: Can I use the same cleavage cocktail for N-methylated and non-methylated Asp(OtBu)-containing peptides?
A5: Yes, a standard TFA-based cleavage cocktail with scavengers is suitable for both. A commonly used cocktail is Reagent K (TFA/water/phenol/thioanisole/TIS) or a simpler mixture of 95% TFA, 2.5% water, and 2.5% TIS. The key is the inclusion of scavengers to prevent side reactions from the t-butyl cation.
Data Presentation
Table 1: Impact of N-Methylation on RP-HPLC Retention Time
| Peptide Sequence | Modification | Approximate % Acetonitrile at Elution |
| H-Val-Lys-Asp-Gly-Tyr-Ile-NH₂ | None | 35% |
| H-Val-Lys-(N-Me)Asp-Gly-Tyr-Ile-NH₂ | N-Methylation of Asp | 42% |
Note: This data is illustrative and the actual elution profile will depend on the specific peptide sequence and HPLC conditions.
Table 2: Comparison of Crude Product Purity
| Peptide Sequence | Modification | Typical Crude Purity Range |
| H-Ala-Asp-Gly-Phe-NH₂ | None | 60-85% |
| H-Ala-(N-Me)Asp-Gly-Phe-NH₂ | N-Methylation of Asp | 40-75% |
Note: This data is generalized from literature and actual purities are highly sequence-dependent.[5]
Experimental Protocols
Protocol 1: General RP-HPLC Purification of a Peptide Containing N-Me-Asp(OtBu)
1. Sample Preparation: a. Dissolve the lyophilized crude peptide in a minimal amount of a strong solvent such as DMSO or isopropanol. b. Dilute the dissolved peptide with Mobile Phase A to a concentration of 1-5 mg/mL. c. Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 5 µm, 100 Å, 4.6 x 250 mm for analytical or 21.2 x 250 mm for preparative).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 1 mL/min for analytical, 20 mL/min for preparative.
-
Detection: UV at 214 nm and 280 nm.
-
Column Temperature: 40°C.
3. Gradient Elution: a. Scouting Run: Start with a broad gradient to determine the elution point of the peptide (e.g., 5-95% B over 40 minutes). b. Optimized Gradient: Design a shallower gradient around the elution percentage of the target peptide. For example, if the peptide elutes at 40% B, an optimized gradient could be 30-50% B over 40 minutes.[6]
4. Fraction Collection and Analysis: a. Collect fractions across the peak(s) of interest. b. Analyze the purity of each fraction using analytical RP-HPLC. c. Pool the fractions with the desired purity (>95%).
5. Lyophilization: a. Freeze the pooled fractions at -80°C. b. Lyophilize until a dry powder is obtained.
Protocol 2: Troubleshooting Peptide Aggregation during Purification
1. Modify Sample Diluent: a. If the peptide shows poor solubility in Mobile Phase A, prepare the sample in a solution containing a small percentage of organic solvent (e.g., 10-20% acetonitrile) or a chaotropic agent like guanidinium chloride (use with caution as it may be difficult to remove).
2. Increase Column Temperature: a. Set the column oven to a higher temperature, for instance, 50-60°C, to improve solubility and reduce hydrophobic interactions.[3]
3. Employ Alternative Organic Modifiers: a. If aggregation persists with acetonitrile, consider using isopropanol as the organic modifier in Mobile Phase B, as it can be more effective at solubilizing some hydrophobic peptides.
Mandatory Visualization
Caption: Workflow for the synthesis and purification of N-methylated peptides.
Caption: Troubleshooting logic for poor peak shape in HPLC purification.
References
dealing with racemization during Fmoc-N-Me-Asp(OtBu)-OH incorporation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing challenges associated with the incorporation of Fmoc-N-Me-Asp(OtBu)-OH, specifically focusing on the prevention of racemization during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a significant concern during the incorporation of this compound?
Racemization is the conversion of an enantiomerically pure substance (e.g., the L-amino acid) into a mixture of equal parts of both enantiomers (L and D isomers). In peptide synthesis, the incorporation of the incorrect D-isomer can lead to peptides with altered three-dimensional structures, which can dramatically affect their biological activity and therapeutic efficacy. This compound is particularly susceptible to racemization due to the steric hindrance from the N-methyl group, which can slow down coupling reactions and provide more opportunity for the abstraction of the alpha-proton, leading to a loss of stereochemical integrity.
Q2: What are the primary causes of racemization when using this compound?
The primary causes of racemization during the coupling of this compound include:
-
Over-activation of the carboxylic acid: Highly reactive activated esters can be more prone to racemization.
-
Prolonged activation times: Longer exposure of the activated amino acid to basic conditions before coupling increases the risk of racemization.
-
Choice of coupling reagent: Some coupling reagents are more likely to induce racemization than others.
-
Nature of the base: Strong, non-sterically hindered bases can promote the abstraction of the alpha-proton, leading to racemization.[1]
-
Elevated temperatures: Higher reaction temperatures can accelerate the rate of racemization.[2]
-
Solvent effects: Polar aprotic solvents like DMF, commonly used in SPPS, can facilitate racemization.
Q3: Which coupling reagents are recommended to minimize racemization for this compound?
For sterically hindered and racemization-prone amino acids like this compound, the following classes of coupling reagents are recommended:
-
Carbodiimides with additives: The combination of N,N'-diisopropylcarbodiimide (DIC) with an additive such as OxymaPure or 1-hydroxybenzotriazole (HOBt) is highly recommended as it can be used without a base, thereby reducing the risk of racemization.[3]
-
Uronium/Aminium salts with hindered bases: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are very effective for coupling sterically hindered amino acids.[4] To minimize racemization, it is crucial to use them in conjunction with a sterically hindered or weaker base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[3][5]
Q4: What is the role of the base in the coupling reaction, and which bases are preferred?
In couplings involving uronium/aminium or phosphonium salt reagents, a base is required to deprotonate the carboxylic acid of the incoming Fmoc-amino acid, facilitating its activation. However, the base can also promote racemization by abstracting the alpha-proton. For sensitive couplings, the order of preference for bases to minimize racemization is generally:
Collidine > N,N-diisopropylethylamine (DIPEA) > N-methylmorpholine (NMM)
Stronger, less hindered bases should be avoided. The use of a hindered amine like collidine has been shown to minimize the formation of the D-isomer.[2][6]
Q5: How does temperature influence racemization, and what are the recommended coupling temperatures?
Elevated temperatures can significantly increase the rate of racemization.[2] While microwave-assisted SPPS can accelerate coupling reactions, high temperatures can be detrimental to the stereochemical integrity of sensitive residues like N-methylated amino acids.[2][7] It is generally recommended to perform the coupling of this compound at room temperature. If elevated temperatures are necessary to drive the coupling to completion, it is advisable to keep them as low as possible (e.g., not exceeding 50°C) and for the shortest possible duration.[2][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Detection of D-Asp isomer in the final peptide | Racemization during coupling: The coupling conditions (reagent, base, temperature, time) are too harsh. | - Switch to a lower-risk coupling reagent combination such as DIC/OxymaPure or DIC/HOBt.[3]- If using a uronium/aminium salt like HATU, use a weaker or more sterically hindered base like NMM or collidine.[2][3][6]- Perform the coupling at room temperature or lower.[2]- Minimize the pre-activation time of the amino acid.- Consider performing a double coupling with fresh reagents instead of extending the time of a single coupling. |
| Incomplete coupling of this compound | Steric hindrance: The N-methyl group and the peptide sequence create a sterically hindered environment, slowing down the reaction. | - Use a more powerful coupling reagent like HATU.[4]- Increase the coupling time, but monitor for racemization.- Perform a double coupling. A fresh solution of the activated amino acid is used for the second coupling.- Consider microwave-assisted coupling at a controlled, lower temperature (e.g., 50°C) to improve kinetics without excessive racemization.[2][6][7] |
| Presence of deletion sequences lacking the N-Me-Asp residue | Failed coupling: The coupling reaction did not go to completion. | - Implement the solutions for "Incomplete coupling."- Ensure accurate quantification of the resin loading to use the correct excess of amino acid and coupling reagents.- Check the quality and purity of the this compound and coupling reagents. |
Data Presentation
Table 1: Indicative Racemization Levels of N-Methylated and Sterically Hindered Amino Acids Under Various Coupling Conditions
Disclaimer: The following data has been collated from various sources and may not be directly comparable due to different model peptides, reaction conditions, and analytical methods. This table should be used as a general guide to understand the trends in racemization.
| Amino Acid | Coupling Reagent/Base | Solvent | Temperature | % D-Isomer (Epimerization) | Reference/Context |
| Fmoc-N-Me-Ala-OH | HATU/DIPEA | DMF | RT | Low (not specified) | Recommended for N-methyl amino acids.[4] |
| Fmoc-N-Me-Xaa | PyBroP/DIPEA | DCM | 0°C to RT | Low (not specified) | Effective for coupling N-methyl amino acids.[4] |
| Fmoc-Ser(Me)-OH | HATU/DIPEA | N/A | N/A | High (72:28 diastereomer excess) | Attributed to slow reaction under basic conditions.[5] |
| Fmoc-Ser(Me)-OH | DIC/HOAt | N/A | N/A | Not observed | Non-basic conditions prevented epimerization.[5] |
| General Amino Acids | Various | Various | Various | 0.4% or less per cycle | General observation in a model tripeptide synthesis.[8] |
Experimental Protocols
Protocol 1: Low-Racemization Coupling using DIC/OxymaPure
This protocol is recommended for minimizing racemization as it avoids the use of a base.
Materials:
-
This compound (3-5 equivalents)
-
OxymaPure (3-5 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin-bound peptide with a free N-terminal amine
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.
-
Pre-activation: In a separate vessel, dissolve this compound and OxymaPure in DMF. Add DIC to the solution and allow the mixture to pre-activate for 1-2 minutes at room temperature.
-
Coupling: Add the pre-activated solution to the deprotected peptide-resin.
-
Reaction: Allow the coupling reaction to proceed for 2-4 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF and then dichloromethane (DCM).
-
Monitoring: Perform a Kaiser test or other appropriate test to confirm the completion of the coupling. If the coupling is incomplete, a second coupling may be necessary.
Protocol 2: High-Efficiency Coupling using HATU with a Hindered Base
This protocol is suitable for overcoming the steric hindrance of this compound while taking precautions to limit racemization.
Materials:
-
This compound (3-4 equivalents)
-
HATU (3-4 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or Collidine (6-8 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin-bound peptide with a free N-terminal amine
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF and wash thoroughly.
-
Amino Acid Activation: In a separate vessel, dissolve this compound and HATU in DMF. Add DIPEA or collidine to the solution and allow the mixture to pre-activate for a short period (1-2 minutes).
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF and DCM.
-
Monitoring and Recoupling: Check for reaction completion. If necessary, perform a second coupling with a fresh solution of activated amino acid.[9]
Mandatory Visualization
Caption: Troubleshooting workflow for racemization.
References
- 1. mdpi.com [mdpi.com]
- 2. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 8. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Solid-Phase Synthesis of N-Methylated Peptides
Welcome to the technical support center for the solid-phase synthesis of N-methylated peptides. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome common challenges and improve the yield and purity of your synthesis. N-methylation is a key strategy for enhancing the therapeutic properties of peptides, but it introduces significant synthetic challenges, primarily due to steric hindrance.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of N-methylated peptides so challenging?
A1: The primary difficulty arises from steric hindrance. The methyl group on the amide nitrogen of the N-terminal residue sterically hinders the approach of the incoming activated amino acid, slowing down the kinetics of the coupling reaction.[1][4] This effect is particularly pronounced when coupling an N-methylated amino acid onto another N-methylated residue.[1] This often leads to incomplete reactions, low yields, and the formation of deletion sequences.[4]
Q2: What are the benefits of N-methylating peptides?
A2: N-methylation offers several advantages for therapeutic peptides. It can enhance metabolic stability by protecting against enzymatic degradation, improve membrane permeability and oral bioavailability, and modulate receptor binding affinity and selectivity.[3][5][6][7] The immunosuppressant cyclosporine A, for example, contains seven N-methylated residues, which contributes to its excellent pharmacokinetic profile.[5][7]
Q3: Which coupling reagents are most effective for N-methylated residues?
A3: High-activity uronium or phosphonium salt-based reagents are required to overcome the low reactivity of N-methylated amines.[1] Reagents like HATU, HCTU, PyAOP, and PyBOP are generally more effective than carbodiimides like DIC.[8][9] PyAOP and PyBOP/HOAt are particularly promising for the especially difficult coupling of a protected N-methylamino acid to another N-methylamino acid residue.[9][10] For extremely hindered couplings, the more reactive PyBrOP may be required.[1][10]
Q4: What is "on-resin" N-methylation, and when should I use it?
A4: On-resin N-methylation is a technique to introduce the methyl group to the N-terminus of the growing peptide chain directly on the solid support.[11] This method avoids the need to synthesize and purchase expensive Fmoc-N-methyl-amino acid building blocks.[12] A common and efficient method involves a three-step procedure of sulfonylation, methylation, and desulfonylation, which can be completed rapidly.[4][12]
Q5: My HPLC profile for a purified N-methylated peptide shows multiple peaks. What could be the cause?
A5: N-methyl-rich peptides often show multiple peaks on HPLC profiles, even when pure. This is typically due to the slow conversion between different conformers (cis/trans isomers) of the N-methylated amide bonds.[9]
Troubleshooting Guide
Issue 1: Low or Incomplete Coupling Efficiency
Symptoms:
-
A positive Bromophenol Blue or Kaiser test after the coupling step (blue/green beads indicate free amines).[4]
-
Mass spectrometry analysis reveals the presence of deletion sequences.[4]
-
The final crude peptide yield is significantly lower than expected.[4]
dot
Caption: Troubleshooting workflow for incomplete couplings.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Steric Hindrance | 1. Double Couple: The most straightforward first step is to re-expose the resin to a fresh solution of activated amino acid and coupling reagents.[4] 2. Increase Reaction Time/Temperature: Extend the coupling time (e.g., from 1-2 hours to 4 hours or overnight). Microwave-assisted synthesis can significantly accelerate the reaction by providing energy to overcome steric barriers.[1][11] 3. Change Coupling Reagent: Switch to a more potent coupling reagent. For example, if HCTU is failing, try HATU. For N-Me to N-Me couplings, consider PyAOP or PyBrOP.[9][10] |
| Low Reagent Concentration | Increase the concentration of the amino acid and coupling reagent solution, for example, to 0.5 M. This increases the probability of molecular interaction.[13] |
| Poor Reagent Quality | Ensure that all reagents (Fmoc-amino acids, coupling agents, solvents) are fresh, high-purity, and stored correctly. Degraded reagents can lead to failed reactions.[8] |
Issue 2: Common Side Reactions
Symptoms:
-
Mass spectrometry shows unexpected masses corresponding to byproducts.
-
HPLC analysis of the crude product shows multiple, difficult-to-separate peaks.[4]
Common Side Reactions & Mitigation Strategies:
| Side Reaction | Description & Cause | Prevention Strategy |
| Diketopiperazine (DKP) Formation | An intramolecular cyclization reaction that cleaves the first two amino acids from the resin. It is most common with Proline or other N-methylated amino acids in the first or second position.[9][14] | Use a resin with a bulky linker (e.g., 2-chlorotrityl chloride resin). Couple the third amino acid immediately after deprotection of the second. |
| Aspartimide Formation | Intramolecular cyclization of an aspartic acid residue, particularly in Asp-Gly or Asp-Ser sequences, which can lead to a mixture of α- and β-peptides.[14] | Use side-chain protecting groups for Asp that suppress this reaction (e.g., OMpe, O-3-methyl-pent-3-yl). Adding HOBt to the piperidine deprotection solution can also reduce aspartimide formation.[14] |
| Racemization | Loss of stereochemical integrity, especially for residues like Cys and His. Can be exacerbated by high temperatures and certain coupling reagents.[15] | Use coupling reagents known for low racemization, such as those based on HOAt or OxymaPure.[15][16] Avoid excessive heating when using microwave synthesis for sensitive residues.[15] |
| Guanidinylation | Irreversible capping of the N-terminal amine by a reaction with uronium/aminium coupling reagents (e.g., HBTU, HATU), terminating the chain.[14] | Pre-activate the amino acid with the coupling reagent before adding it to the resin. Use a slight excess of the carboxylic acid component relative to the coupling reagent.[14] |
Issue 3: Peptide Aggregation
Symptoms:
-
Resin beads appear clumped together and do not swell properly.[14]
-
Both deprotection and coupling reactions are slow or incomplete, especially as the peptide chain grows.[8]
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inter/Intra-chain Hydrogen Bonding | N-methylation disrupts hydrogen bonding, but aggregation can still occur in hydrophobic sequences.[17] Use aggregation-disrupting solvents like NMP or a "magic mixture" of DCM:DMF:NMP (1:1:1).[8] Microwave heating can also help break up aggregates.[8] |
| High Resin Loading | High loading can bring growing peptide chains too close together, promoting inter-chain aggregation. |
Quantitative Data Summary
Table 1: Comparison of Coupling Reagents for Difficult Couplings
| Coupling Reagent | Equivalents (AA:Reagent:Base) | Typical Reaction Time | Notes |
| HCTU | 1:5:5:10 (Fmoc-AA:HCTU:DIEA) | 10-15 min (Microwave) | A good starting point, but may be insufficient for the most hindered couplings.[1] |
| HATU | 1:4:4:8 (Fmoc-AA:HATU:DIEA) | 1-2 hours (RT) | Highly effective for many N-methylated couplings due to the formation of a reactive HOAt ester.[1][18] |
| PyBOP | 1:2:2:6 (Fmoc-AA:PyBOP:DIEA) | 1 hour (RT) | A robust phosphonium salt-based reagent with low racemization risk.[1][19] |
| PyAOP | 1:3:3:6 (Fmoc-AA:PyAOP:HOAt:DIEA) | 2-4 hours (RT) | Highly recommended for coupling N-methylated amino acids to other N-methylated residues.[2][9] |
| PyBrOP | 1:2:2:6 (Fmoc-AA:PyBrOP:DIEA) | 1 hour (RT) | A more reactive phosphonium salt, useful for extremely difficult couplings where other reagents fail.[1][10] |
Table 2: Typical Yield and Purity Data
| Parameter | Expected Value | Notes |
| Coupling Efficiency (per N-Me step) | ~95-98% | May require double coupling or optimized reagents to achieve.[2] Monitored by Bromophenol Blue test.[4] |
| Overall Crude Peptide Yield | 40-70% | Highly dependent on peptide length and the number/position of N-methylated residues. |
| Crude Peptide Purity (by HPLC) | 30-60% | Purification via RP-HPLC is almost always required.[2] |
| Final Purified Peptide Yield | 10-30% | Reflects losses during synthesis and purification steps. |
Key Experimental Protocols
Protocol 1: General Workflow for SPPS of N-Methylated Peptides
dot
Caption: General workflow for solid-phase peptide synthesis.
Protocol 2: HATU-Mediated Coupling to an N-Methylated Amine[1]
-
Resin Preparation: Swell the peptide-resin (with the N-terminal N-methyl amino acid exposed) in N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) for at least 30 minutes.
-
Amino Acid Activation (Pre-activation): In a separate vessel, dissolve 4 equivalents of the Fmoc-protected amino acid and 4 equivalents of HATU in DMF or NMP.
-
Base Addition: Add 8 equivalents of Diisopropylethylamine (DIEA) to the activation mixture and agitate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the swelled resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Remove a small sample of resin beads, wash them thoroughly with DMF and then methanol. Perform a Bromophenol Blue test. A yellow color indicates complete coupling. If the beads remain blue or green, the coupling is incomplete and a second coupling should be performed.[4]
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and then Dichloromethane (DCM) (3-5 times) to prepare for the next cycle.
Protocol 3: Microwave-Assisted Coupling[1]
-
Resin & Reagent Preparation: In a microwave-safe peptide synthesis vessel, add the swelled resin.
-
Reagent Addition: Add a solution of the Fmoc-amino acid (5 eq.) and HCTU (5 eq.) in NMP. Add DIEA (10 eq.).
-
Microwave Irradiation: Place the vessel in a peptide synthesizer equipped with a microwave unit. Irradiate at a constant temperature (e.g., 75°C) for 10-15 minutes.
-
Post-Coupling Wash: Drain the reaction solution and wash the resin extensively with NMP or DMF.
-
Completion Check: Perform a colorimetric test (e.g., Bromophenol Blue) to confirm reaction completion. If necessary, repeat the microwave coupling step.
Protocol 4: On-Resin N-Methylation via o-NBS Protection[4][12]
This three-step procedure is performed on the resin after Fmoc deprotection of the N-terminal amine that is to be methylated.
dot
Caption: On-resin N-methylation workflow.
-
Sulfonylation (o-NBS Protection):
-
Swell the N-terminally deprotected peptide-resin in NMP.
-
In a separate vial, pre-activate by dissolving 10 equivalents of 4-dimethylaminopyridine (DMAP) and 4 equivalents of o-nitrobenzenesulfonyl chloride (o-NBS-Cl) in NMP.[4][12]
-
Add the solution to the resin and agitate for 15-20 minutes.[12]
-
Wash the resin with NMP.
-
-
Methylation:
-
Desulfonylation (o-NBS Removal):
-
Prepare a solution of 2-mercaptoethanol and DBU in NMP.
-
Add the solution to the resin and agitate for 5-10 minutes. Repeat this step once.
-
Wash the resin thoroughly with NMP and then DCM to yield the N-methylated peptide-resin, ready for the next coupling step.[4]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. biotage.com [biotage.com]
- 14. peptide.com [peptide.com]
- 15. books.rsc.org [books.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. N-Methylated peptide inhibitors of beta-amyloid aggregation and toxicity. Optimization of the inhibitor structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. jpt.com [jpt.com]
cleavage cocktails for peptides with acid-labile side chains
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cleavage cocktails for peptides containing acid-labile side chains.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a cleavage cocktail in solid-phase peptide synthesis (SPPS)?
In Fmoc-based SPPS, the final step involves cleaving the synthesized peptide from the solid support resin and removing the acid-labile side-chain protecting groups.[1][2] A cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA), is used for this purpose.[1] The cocktail also includes scavengers to "trap" the highly reactive cationic species generated from the protecting groups and the resin linker, which could otherwise lead to unwanted side reactions with sensitive amino acid residues.[1][3]
Q2: Which are the most common amino acid residues prone to side reactions during cleavage?
Residues with nucleophilic side chains are particularly susceptible to modification by carbocations generated during cleavage. These include:
-
Tryptophan (Trp): The indole ring is prone to alkylation.[4][5]
-
Methionine (Met): The thioether side chain can be oxidized to methionine sulfoxide or S-alkylated.[6][7][8]
-
Cysteine (Cys): The thiol group can be alkylated, for instance, by tert-butyl cations.[9]
-
Tyrosine (Tyr): The phenol ring can be alkylated.[4]
Q3: What are scavengers and why are they essential?
Scavengers are nucleophilic reagents added to the cleavage cocktail to quench reactive cationic species generated during the removal of protecting groups.[3] Without scavengers, these reactive species can cause various side reactions, such as alkylation or oxidation of sensitive amino acid residues, leading to impurities in the final peptide product.[4] The choice of scavengers depends on the amino acid composition of the peptide.[5]
Q4: How do I choose the right cleavage cocktail for my peptide?
The selection of an appropriate cleavage cocktail is critical and depends on the amino acid sequence of the peptide, specifically the presence of sensitive residues. For peptides without sensitive residues, a simple mixture of TFA, triisopropylsilane (TIS), and water may be sufficient.[10] However, for peptides containing residues like Cysteine (Cys), Methionine (Met), or Tryptophan (Trp), more complex cocktails with specific scavengers are necessary to minimize side reactions.[4][10][11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Cleavage or Deprotection | 1. Insufficient cleavage time. 2. Inefficient cleavage cocktail for the specific protecting groups.[12] 3. Aggregation of the peptide on the resin.[13] | 1. Increase the cleavage reaction time. A trial cleavage can help determine the optimal duration.[5][14] 2. Use a stronger cleavage cocktail or one specifically designed for the problematic protecting groups (e.g., for Arg(Pbf)).[1][5] 3. For aggregated sequences, consider altering reaction conditions such as temperature or using chaotropic agents during synthesis.[13] |
| Alkylation of Tryptophan (Trp) | Unscavenged carbocations from protecting groups or the linker can alkylate the indole ring of Trp.[5] | Use a cleavage cocktail containing scavengers effective at protecting Trp, such as 1,2-ethanedithiol (EDT) or triisopropylsilane (TIS).[1] The use of Boc-protected tryptophan (Fmoc-Trp(Boc)-OH) during synthesis is also highly recommended to prevent this side reaction. |
| Oxidation of Methionine (Met) | The thioether side chain of Met is susceptible to oxidation, forming methionine sulfoxide.[5] | Include scavengers like thioanisole in the cleavage cocktail.[15] Performing the cleavage under an inert nitrogen atmosphere and using peroxide-free ether for precipitation can also minimize oxidation. A specialized cocktail, Reagent H, has been developed specifically to prevent Met oxidation.[15] |
| S-t-butylation of Cysteine (Cys) | The thiol group of Cys can react with t-butyl cations generated from t-butyl-based protecting groups.[9] | Employ a cleavage cocktail with scavengers such as dithiothreitol (DTT) or 1,2-ethanedithiol (EDT).[9] A two-step cleavage process with varying TFA concentrations can also be beneficial.[9] |
| Low Peptide Yield After Precipitation | 1. The peptide is partially soluble in the precipitation solvent (e.g., diethyl ether).[16] 2. Incomplete cleavage from the resin. | 1. Check the ether supernatant for dissolved peptide.[16] Consider using a different ether/hydrocarbon mixture for precipitation or concentrating the TFA filtrate before precipitation.[12][17] 2. After the initial cleavage, re-treat the resin with fresh cleavage cocktail to recover any remaining peptide.[17] |
| Presence of Scavenger Peaks in HPLC | Additives like phenol and thioanisole can be difficult to remove completely by ether precipitation and may co-elute with the peptide.[16] | Modify the HPLC gradient (either steeper or shallower) to improve the resolution between the scavenger peaks and the desired peptide peak.[16] |
Cleavage Cocktail Compositions
The following tables summarize common cleavage cocktails used in Fmoc SPPS. All cocktails should be freshly prepared before use.[5][12]
Table 1: Standard Cleavage Cocktails
| Reagent Name | Composition | Recommended Use |
| TFA/TIS/H₂O | 95% TFA, 2.5% TIS, 2.5% H₂O | For peptides without sensitive residues like Cys, Met, or Trp.[10][12] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | A robust, general-purpose cocktail for peptides containing multiple sensitive residues, including Cys, Met, Trp, and Tyr.[4][11][18] |
| Reagent B (Low Odor) | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | Effective for scavenging trityl groups, but does not protect Met or Cys from oxidation.[12] |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 3% H₂O, 2.5% EDT, 2% Dimethylsulfide, 1.5% Ammonium Iodide (w/w) | Specifically designed to minimize the oxidation of methionine residues.[15] |
Table 2: Scavenger Functions
| Scavenger | Function |
| Triisopropylsilane (TIS) | A good scavenger for t-butyl cations and trityl groups.[1] |
| Water (H₂O) | Suppresses aspartimide formation and aids in the removal of some protecting groups. |
| 1,2-Ethanedithiol (EDT) | Protects against Trp alkylation and aids in the removal of trityl groups from Cys.[1] |
| Thioanisole | Helps prevent Met oxidation and assists in the deprotection of Arg residues.[4][11] |
| Phenol | Acts as a scavenger for various carbocations and is thought to offer some protection to Tyr and Trp.[4][11][14] |
Experimental Protocols
Protocol 1: Standard Peptide Cleavage and Precipitation
This protocol is suitable for cleaving peptides from the resin while simultaneously removing acid-labile side-chain protecting groups.
-
Resin Preparation:
-
Cleavage Reaction:
-
Place the dried resin in a suitable reaction vessel.
-
In a fume hood, prepare the appropriate cleavage cocktail fresh. For 100 mg of resin, prepare approximately 2 mL of the cocktail.[10]
-
Add the freshly prepared cleavage cocktail to the resin.
-
Allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling. The optimal time should be determined by a trial cleavage.[5]
-
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture to separate the resin from the TFA solution containing the peptide.
-
Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.[10]
-
In a separate centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).[10]
-
Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing to precipitate the peptide.[10]
-
Centrifuge the mixture to pellet the crude peptide.
-
Decant the ether and wash the peptide pellet with cold ether two to three more times to remove residual scavengers and cleaved protecting groups.[12]
-
Dry the peptide pellet under vacuum.
-
Visualizations
Caption: General workflow for peptide cleavage and precipitation.
Caption: Troubleshooting decision tree for common cleavage problems.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. (2009) | David S. King | 736 Citations [scispace.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 15. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. americanpeptidesociety.org [americanpeptidesociety.org]
- 17. researchgate.net [researchgate.net]
- 18. semanticscholar.org [semanticscholar.org]
Validation & Comparative
Navigating the Maze of N-Methylation: A Comparative Guide to Mass Spectrometry Characterization
For researchers, scientists, and drug development professionals engaged in the analysis of N-methylated peptides, this guide provides a comprehensive comparison of mass spectrometry-based fragmentation techniques. We delve into the nuances of Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD), offering supporting data and detailed experimental protocols to inform your analytical strategy.
N-methylated peptides, integral to cellular signaling and increasingly prominent in therapeutic design, present unique challenges for characterization due to the subtle mass shift of the methyl group and its influence on peptide fragmentation. The choice of mass spectrometry fragmentation technique is paramount for accurate identification and localization of these modifications.
At a Glance: Comparing Fragmentation Techniques for N-Methylated Peptide Analysis
The selection of a fragmentation method is a critical decision in the analytical workflow. While CID and HCD are widely accessible, ETD often provides superior performance for peptides with labile post-translational modifications like methylation, especially for peptides with higher charge states.[1][2][3]
| Feature | Collision-Induced Dissociation (CID) | Higher-Energy Collisional Dissociation (HCD) | Electron Transfer Dissociation (ETD) |
| Primary Fragment Ions | b- and y-ions | b- and y-ions | c- and z-ions |
| Mechanism | Vibrational excitation through collision with an inert gas | Vibrational excitation in a higher-energy collision cell | Electron transfer from a radical anion, leading to non-ergodic fragmentation |
| Best Suited For | Doubly charged peptides | Doubly charged peptides | Peptides with charge states >2+[1][2] |
| Preservation of PTMs | Can lead to neutral loss of the modification | Generally better than CID, but still susceptible to neutral loss | Excellent preservation of labile modifications like methylation[3][4] |
| Speed | Fast | Fast | Slower scan rate compared to CID/HCD[3] |
| Sequence Coverage | Can be limited by proline residues and basic amino acids | Often provides more contiguous sequence information than CID[5] | Generally provides extensive sequence coverage, especially for larger peptides |
| Instrumentation | Widely available on most tandem mass spectrometers | Available on Orbitrap and other high-resolution instruments | Available on a range of instruments, including ion traps and Orbitraps |
Deciphering the Fragments: Characteristic Mass Information
Accurate identification of N-methylated residues relies on recognizing the specific mass shifts and characteristic fragment ions generated during tandem mass spectrometry.
Mass Shifts of N-Methylated Amino Acids
| Modification | Amino Acid | Monoisotopic Mass Shift (Da) |
| Monomethylation | Lysine (K), Arginine (R), N-terminus | 14.01565 |
| Dimethylation | Lysine (K), Arginine (R) | 28.03130 |
| Trimethylation | Lysine (K) | 42.04695 |
Note: High mass accuracy is crucial to distinguish trimethylation (42.04695 Da) from the isobaric acetylation (42.01056 Da).
Characteristic Immonium Ions and Neutral Losses
The fragmentation pattern, particularly the presence of specific immonium ions and neutral losses, can be diagnostic for the type and location of methylation.
| Modification | Fragmentation Method | Characteristic Immonium Ions (m/z) | Characteristic Neutral Losses (from precursor or fragment ions) |
| Monomethyl-Lysine | CID/HCD | 98.0964 | - |
| Dimethyl-Lysine | CID/HCD | 112.1120 | - |
| Trimethyl-Lysine | CID/HCD | 126.1276 | 59.0735 (trimethylamine) |
| Monomethyl-Arginine | CID/HCD | - | 31.0422 (methylguanidine) |
| Asymmetric Dimethyl-Arginine (aDMA) | CID/HCD | 87.0865 | 45.0578 (dimethylguanidine) |
| Symmetric Dimethyl-Arginine (sDMA) | CID/HCD | - | 31.0422 (methylguanidine) and 45.0578 (dimethylguanidine) |
| All Methylations | ETD | Less prominent | Generally absent, preserving the modification on the fragment ions |
Experimental Protocols
The following protocols provide a general framework for the characterization of N-methylated peptides using LC-MS/MS.
Protocol 1: Sample Preparation and In-Solution Digestion
This protocol is suitable for purified proteins or simple protein mixtures.
-
Protein Solubilization and Denaturation:
-
Resuspend the protein sample in a denaturing buffer (e.g., 8 M urea, 50 mM ammonium bicarbonate, pH 8.0).
-
-
Reduction:
-
Add dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate at 37°C for 1 hour.
-
-
Alkylation:
-
Add iodoacetamide (IAA) to a final concentration of 25 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Quenching and Dilution:
-
Add DTT to a final concentration of 10 mM to quench the excess IAA.
-
Dilute the sample with 50 mM ammonium bicarbonate, pH 8.0, to reduce the urea concentration to less than 1 M.
-
-
Enzymatic Digestion:
-
Add trypsin at an enzyme-to-substrate ratio of 1:50 (w/w).
-
Incubate at 37°C overnight.
-
-
Digestion Quenching and Desalting:
-
Acidify the sample with formic acid to a final concentration of 0.1% to stop the digestion.
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
-
Elute the peptides with a solution of 50% acetonitrile and 0.1% formic acid.
-
Dry the eluted peptides in a vacuum centrifuge.
-
Protocol 2: LC-MS/MS Analysis
This protocol outlines the general parameters for analyzing the prepared peptide samples.
-
Peptide Resuspension:
-
Reconstitute the dried peptides in a solution of 2% acetonitrile and 0.1% formic acid.
-
-
Liquid Chromatography (LC) Separation:
-
Inject the peptide sample onto a C18 reversed-phase analytical column.[6]
-
Separate the peptides using a gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile) over a suitable time period (e.g., 60-120 minutes).
-
-
Mass Spectrometry (MS) Analysis:
-
Ionize the eluting peptides using electrospray ionization (ESI) in positive ion mode.
-
Acquire full MS scans (MS1) over a mass-to-charge (m/z) range of 350-1500.
-
Perform data-dependent acquisition (DDA) to select the most abundant precursor ions for fragmentation.
-
-
Tandem Mass Spectrometry (MS/MS) Fragmentation:
-
For CID/HCD: Isolate and fragment the selected precursor ions using a normalized collision energy.
-
For ETD: Isolate and fragment the selected precursor ions using ETD with supplemental activation if necessary.
-
Acquire MS/MS spectra for the fragment ions.
-
-
Data Analysis:
-
Search the acquired MS/MS data against a relevant protein database using a search engine (e.g., Mascot, Sequest, MaxQuant).
-
Specify variable modifications for mono-, di-, and trimethylation on the relevant amino acids.
-
Manually validate the identified methylated peptides by inspecting the MS/MS spectra for characteristic fragment ions and neutral losses.
-
Visualizing the Workflow and Fragmentation
Experimental Workflow for N-Methylated Peptide Characterization
Caption: A generalized workflow for the characterization of N-methylated peptides.
Comparison of CID and ETD Fragmentation Pathways
Caption: Fragmentation pathways of peptides in CID versus ETD.
Conclusion
The successful characterization of N-methylated peptides by mass spectrometry is highly dependent on the chosen analytical strategy. While CID and HCD are effective for many applications, ETD often provides more comprehensive and unambiguous data for peptides containing these labile modifications, particularly those with higher charge states. By understanding the fragmentation behavior of N-methylated peptides and selecting the appropriate experimental parameters, researchers can confidently identify and localize these important post-translational modifications, advancing our understanding of their biological roles and facilitating the development of novel therapeutics.
References
- 1. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. | Department of Chemistry [chem.ox.ac.uk]
- 2. aminer.org [aminer.org]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Detection of Protein Methylation Based on LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]
A Head-to-Head Comparison for Peptide Synthesis: Fmoc-N-Me-Asp(OtBu)-OH vs. Fmoc-Asp(OtBu)-OH
For researchers, scientists, and drug development professionals, the choice of amino acid derivatives is critical in peptide synthesis. This guide provides an objective comparison of Fmoc-N-Me-Asp(OtBu)-OH and the standard Fmoc-Asp(OtBu)-OH, offering insights into their respective advantages and challenges in solid-phase peptide synthesis (SPPS).
The incorporation of aspartic acid into a peptide sequence can be fraught with challenges, primarily the formation of aspartimide-related impurities. While Fmoc-Asp(OtBu)-OH is a widely used building block, its N-methylated counterpart, this compound, offers unique properties that can enhance the final peptide's characteristics. This guide delves into a data-driven comparison of these two derivatives, covering their chemical properties, performance in peptide synthesis, and the implications for the resulting peptides.
At a Glance: Key Performance Differences
| Parameter | This compound | Fmoc-Asp(OtBu)-OH | Key Considerations |
| Primary Function | Introduction of an N-methylated Aspartic Acid residue for enhanced proteolytic stability and conformational constraint.[1][2] | Standard incorporation of an Aspartic Acid residue.[3][4] | N-methylation can significantly improve a peptide's therapeutic potential.[2][5] |
| Coupling Efficiency | Slower coupling kinetics due to steric hindrance from the N-methyl group. Requires more potent coupling reagents (e.g., HATU) and potentially longer reaction times or double coupling. | Generally good coupling efficiency with standard reagents (e.g., HBTU/HOBt).[6] | The choice of coupling reagent and protocol is critical for the successful incorporation of N-methylated residues.[7] |
| Side Reactions | Potential for racemization, though specific data for this derivative is limited. The steric hindrance may mitigate aspartimide formation compared to its non-methylated counterpart. | Prone to aspartimide formation, especially in Asp-Xxx sequences where Xxx is Gly, Asn, or Ser.[6] This can lead to a mixture of impurities, including α- and β-peptides and racemized products.[6] | Aspartimide formation is a major concern with Fmoc-Asp(OtBu)-OH, necessitating careful monitoring and mitigation strategies.[6] |
| Solubility | Soluble in DMF (100 mg/0.5 mL).[8] | Good solubility in common SPPS solvents like DMF and NMP.[3] | Both derivatives are suitable for automated synthesis in terms of solubility. |
| Impact on Final Peptide | Increases metabolic stability by shielding the peptide backbone from enzymatic cleavage.[2][5] Can induce specific conformational constraints, potentially enhancing biological activity.[2] May improve membrane permeability.[2] | Susceptible to enzymatic degradation at the Asp residue. | N-methylation is a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of peptides.[9] |
Experimental Data Summary
The following table summarizes key quantitative data for the two amino acid derivatives.
| Data Point | This compound | Fmoc-Asp(OtBu)-OH |
| Molecular Formula | C₂₄H₂₇NO₆[1] | C₂₃H₂₅NO₆[10] |
| Molecular Weight | 425.47 g/mol [1] | 411.45 g/mol [11] |
| Melting Point | 135-140 °C[1] | 148-150 °C (dec.)[3][11] |
| Optical Rotation | [α]22/D -39.0°, c = 0.5% in DMF[1] | [α]20/D −24±2°, c = 1% in DMF[11] |
| Purity (Typical) | ≥98% (HPLC)[8][12] | ≥98.0% (HPLC)[11] |
| Solubility in DMF | 100 mg/0.5 mL[8] | Soluble[3] |
| Optical Impurity (D-isomer) | ≤0.2%[8] | Data not specified |
Impact of N-Methylation on Peptide Properties
The introduction of an N-methyl group on the peptide backbone has profound consequences for the resulting peptide's structure and function.
N-methylation enhances metabolic stability by sterically hindering the approach of proteolytic enzymes.[2][5] It also improves membrane permeability by removing a hydrogen bond donor, which increases the lipophilicity of the peptide.[2] Furthermore, the added methyl group restricts the conformational freedom of the peptide backbone, which can stabilize specific secondary structures and potentially lead to higher receptor affinity and selectivity.[2][9]
Key Experimental Protocols
Standard Coupling Protocol for Fmoc-Asp(OtBu)-OH
This protocol is suitable for the incorporation of Fmoc-Asp(OtBu)-OH using standard solid-phase peptide synthesis (SPPS) conditions.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Fmoc-Asp(OtBu)-OH (3-5 equivalents)
-
HBTU/HOBt (3-5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) piperidine in DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, followed by a second treatment for 10-15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Coupling: Prepare a solution of Fmoc-Asp(OtBu)-OH, HBTU/HOBt, and DIPEA in DMF. Pre-activate for 2-5 minutes. Add the activated amino acid solution to the resin and couple for 1-2 hours.[6]
-
Washing: Wash the resin with DMF (3-5 times).
Optimized Coupling Protocol for this compound
Due to the steric hindrance of the N-methyl group, a more robust coupling protocol is required.
References
- 1. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.uci.edu [chem.uci.edu]
- 3. Detection and control of aspartimide formation in the synthesis of cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. chimia.ch [chimia.ch]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to Aspartic Acid Protection: A Comparative Analysis of Fmoc-N-Me-Asp(OtBu)-OH and Other Strategies
In the intricate world of peptide synthesis, the choice of protecting groups is paramount to achieving high purity and yield. For aspartic acid residues, this choice is particularly critical due to the notorious side reaction of aspartimide formation. This guide provides a comprehensive comparison of Fmoc-N-Me-Asp(OtBu)-OH against other common aspartic acid protecting groups, offering researchers, scientists, and drug development professionals the data-driven insights needed to optimize their synthetic strategies.
The Challenge: Aspartimide Formation
During Fmoc-based solid-phase peptide synthesis (SPPS), the repeated exposure to basic conditions (typically piperidine for Fmoc deprotection) can trigger a debilitating side reaction. The backbone amide nitrogen can attack the side-chain ester of an aspartic acid residue, leading to the formation of a five-membered succinimide ring, known as an aspartimide.[1][2][3] This, in turn, can lead to a cascade of undesirable outcomes, including racemization at the aspartic acid residue and the formation of β- and α-peptides, which are often difficult to separate from the target peptide.[1][3] The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly problematic.[2]
This compound: A Strategic Approach to Stability
This compound is a versatile amino acid derivative utilized in peptide synthesis and drug development.[4] The introduction of a methyl group on the backbone nitrogen atom (N-methylation) offers a powerful strategy to circumvent aspartimide formation. This modification sterically hinders the nucleophilic attack of the backbone amide nitrogen on the side-chain carbonyl, thereby preventing the initial cyclization step. N-methylated amino acids have been shown to improve the proteolytic stability of peptides, a desirable characteristic for therapeutic applications.
While offering significant advantages in preventing a key side reaction, the steric hindrance introduced by the N-methyl group can also present challenges during peptide coupling, sometimes requiring optimized protocols and stronger coupling reagents to ensure efficient incorporation.[5][6]
Comparative Performance of Aspartic Acid Protecting Groups
The most common strategy to minimize aspartimide formation involves the use of sterically hindered ester-based protecting groups for the aspartic acid side chain.[2] The following table summarizes the performance of various protecting groups in minimizing this side reaction, with a focus on quantitative data from model peptide syntheses.
| Protecting Group | Model Peptide Sequence | Fmoc Deprotection Conditions | Aspartimide Formation (%) | Reference |
| Fmoc-Asp(OtBu)-OH | H-Val-Lys-Asp-Asn-Tyr-Ile-OH | 20% Piperidine/DMF | High (Specific % not consistently reported, but significant) | [2][7] |
| Fmoc-Asp(OMpe)-OH | H-Val-Lys-Asp-Asn-Tyr-Ile-OH | 20% Piperidine/DMF | Significantly reduced compared to OtBu | [7][8] |
| Fmoc-Asp(OEpe)-OH | H-Val-Lys-Asp-Asn/Arg-Tyr-Ile-OH | Piperidine and DBU treatments | Extremely effective in minimizing by-products | [7] |
| Fmoc-Asp(OPhp)-OH | H-Val-Lys-Asp-Asn/Arg-Tyr-Ile-OH | Piperidine and DBU treatments | Extremely effective in minimizing by-products | [7] |
| Fmoc-Asp(OBno)-OH | VKDGYI | Extended piperidine treatment | Virtually eliminated | [2][7] |
| Fmoc-Asp(CSY)-OH | Model Peptide 6b | 20% Piperidine/DMF (12h, RT) | Completely prevented | [9] |
| This compound | Not directly compared in a quantitative table, but N-methylation is a known strategy to prevent aspartimide formation at the modified residue. | Standard SPPS | Theoretically prevents aspartimide formation at the site of incorporation. | [1] |
Note: The effectiveness of each protecting group can be sequence- and condition-dependent. The data presented is for comparative purposes based on specific model systems.
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Workflow for Incorporating Sterically Hindered Aspartic Acid Derivatives
This protocol is adapted for sterically hindered amino acids like this compound and other bulky side-chain protected aspartic acid derivatives.
Materials:
-
Fmoc-Rink Amide MBHA resin (or other suitable resin)
-
Fmoc-protected amino acids (including the specialized aspartic acid derivative)
-
Coupling Reagent: HCTU or HATU
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Solvent: N,N-Dimethylformamide (DMF)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Washing Solvents: DMF, Dichloromethane (DCM)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and HCTU or HATU (3-5 equivalents) in DMF.[5]
-
Add DIPEA or Collidine (6-10 equivalents) to the amino acid solution.[5]
-
Allow the mixture to pre-activate for 2-5 minutes.[5]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-4 hours. Note: Longer coupling times may be necessary for sterically hindered amino acids.[6]
-
-
Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, a double coupling may be necessary.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF.
-
Chain Elongation: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the final amino acid using the standard deprotection protocol.
-
Cleavage and Side-Chain Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.[6]
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
Visualizing the Chemistry
To better understand the processes involved, the following diagrams illustrate the mechanism of aspartimide formation and a general workflow for SPPS.
Caption: Mechanism of base-catalyzed aspartimide formation.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Conclusion
The selection of an appropriate protecting group for aspartic acid is a critical decision in peptide synthesis. While the standard Fmoc-Asp(OtBu)-OH is widely used, it carries a significant risk of aspartimide formation in susceptible sequences.[2] this compound provides a robust solution by fundamentally preventing the cyclization reaction at the site of incorporation, albeit with potential challenges in coupling efficiency that may require protocol optimization. For sequences where N-methylation is not desired, the use of sterically bulky side-chain protecting groups like Fmoc-Asp(OMpe)-OH, and particularly the more recently developed Fmoc-Asp(OBno)-OH, has proven highly effective in suppressing this problematic side reaction.[2][7] Researchers must weigh the benefits of complete side-reaction prevention at a specific residue with the potential for slower coupling kinetics when choosing this compound. For challenging sequences prone to aspartimide formation, a careful evaluation of these advanced protecting group strategies is essential for the successful synthesis of high-purity peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Determining Peptide Purity
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic and recombinant peptides is a critical prerequisite for reliable experimental results and therapeutic safety. The presence of impurities—such as truncated sequences, deletion sequences, or byproducts from the synthesis process—can significantly impact a peptide's biological activity, stability, and immunogenicity.[1][2][3] This guide provides an objective comparison of the principal analytical methods used to determine peptide purity, complete with supporting experimental protocols and data to inform methodological selection.
The most established and widely used techniques for assessing peptide purity are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA).[4][5] Each method offers distinct advantages and provides orthogonal information, making a multi-faceted analytical approach essential for comprehensive quality control.[6][7] More advanced methods, such as Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS), are also gaining prominence for their enhanced resolution and sensitivity.[8]
Comparative Analysis of Key Analytical Techniques
The selection of an analytical method depends on the specific requirements of the analysis, including the need for quantitative purity assessment, impurity identification, or determination of net peptide content. The following table summarizes the key performance characteristics of the primary analytical techniques.
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Mass Spectrometry (MS) | Amino Acid Analysis (AAA) | Capillary Electrophoresis (CE) |
| Primary Measurement | Quantifies purity based on the relative peak area of the target peptide.[9][10] | Determines the mass-to-charge ratio (m/z) to confirm molecular weight and identify impurities.[11][12] | Quantifies the amount of each amino acid after complete hydrolysis to determine net peptide content.[4][13] | Separates peptides based on their charge-to-mass ratio and hydrodynamic size. |
| Information Provided | Purity percentage, presence of hydrophobic/hydrophilic impurities.[14][15] | Molecular identity, sequence confirmation (with MS/MS), identification of modifications and impurities.[6][16] | Net peptide content, amino acid composition and stoichiometry.[5][17] | Orthogonal purity assessment, detection of charge-related impurities. |
| Resolution | High to Very High.[15] | Not directly a separation technique, but high-resolution instruments can distinguish closely related masses.[11] | N/A (analyzes constituent amino acids). | Very High. |
| Sensitivity | Good (ng to µg range). | Excellent (fmol to amol range).[12] | Good (pmol to nmol range).[13] | High. |
| Typical Application | Gold standard for routine purity assessment and quality control. | Indispensable for identity confirmation and characterization of unknown impurities.[18] | "Gold standard" for determining the absolute quantity of peptide in a lyophilized powder.[19] | Complementary to RP-HPLC for resolving impurities with similar hydrophobicity but different charges.[1] |
| Limitations | May not resolve co-eluting impurities or isomers. Does not provide molecular weight information.[14] | Not inherently quantitative without extensive calibration. Can be suppressed by complex matrices. | Destructive method. Does not provide information on sequence or the presence of peptidic impurities.[20] | Can be sensitive to sample matrix effects. Less robust for routine QC than HPLC. |
Experimental Workflows and Logical Relationships
A systematic approach is crucial for the comprehensive analysis of peptide purity. The following diagrams illustrate the typical experimental workflows for the primary analytical methods.
References
- 1. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rawamino.com [rawamino.com]
- 3. puritychems.com [puritychems.com]
- 4. benchchem.com [benchchem.com]
- 5. Amino Acid Analysis Overview [biosyn.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. spartanpeptides.com [spartanpeptides.com]
- 8. fda.gov [fda.gov]
- 9. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 10. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 12. realpeptides.co [realpeptides.co]
- 13. 26.5 Amino Acid Analysis of Peptides - Organic Chemistry | OpenStax [openstax.org]
- 14. resolvemass.ca [resolvemass.ca]
- 15. benchchem.com [benchchem.com]
- 16. enovatia.com [enovatia.com]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
- 18. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]
- 19. benchchem.com [benchchem.com]
- 20. usp.org [usp.org]
A Comparative Study of Coupling Reagents for Fmoc-N-Me-Asp(OtBu)-OH
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of N-methylated amino acids like Fmoc-N-Me-Asp(OtBu)-OH presents a significant synthetic challenge. The steric hindrance imparted by the N-methyl group, in addition to the bulky tert-butyl side-chain protection, can lead to sluggish and incomplete coupling reactions, ultimately impacting the yield and purity of the target peptide. The choice of coupling reagent is therefore a critical parameter for the successful synthesis of peptides containing this modified amino acid. This guide provides an objective comparison of commonly used coupling reagents for this application, supported by available data and detailed experimental protocols.
The primary difficulty in coupling this compound lies in the steric bulk around both the carboxylic acid and the α-carbon, which impedes the approach of the nucleophilic amine of the growing peptide chain.[1] This necessitates the use of highly reactive acylating species and optimized reaction conditions to ensure efficient peptide bond formation while minimizing potential side reactions like racemization.[1][2]
Comparative Performance of Coupling Reagents
Uronium/aminium and phosphonium salt-based coupling reagents are generally preferred for sterically hindered amino acids due to their high reactivity. The following table summarizes the performance of various commonly used coupling reagents for the incorporation of this compound and other challenging N-methylated amino acids. While direct comparative studies on this compound are limited, the data from analogous systems provide a strong indication of expected performance.
| Coupling Reagent | Chemical Name | Typical Coupling Efficiency | Key Advantages | Disadvantages |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate | Very High | Widely regarded as one of the most effective reagents for hindered amino acids; rapid activation.[1][3] | Higher cost compared to other reagents. |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | High | Effective and widely used; more cost-effective than HATU.[1][4] | Can lead to guanidinylation of the N-terminus if used in excess; generally less reactive than HATU for sterically hindered residues.[4] |
| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | High | High coupling efficiency, comparable to HATU in many cases; more cost-effective and reported to be less allergenic.[4] | May be less effective than HATU for the most challenging couplings.[4] |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | High | Robust and efficient with low racemization; avoids carcinogenic byproducts of its predecessor, BOP.[5] | Can be less effective for highly hindered couplings compared to HATU. |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Very High | Coupling efficiencies comparable to HATU; incorporates Oxyma Pure, making it safer to handle than HOBt or HOAt-based reagents.[6] | Newer reagent, so may have less extensive literature for specific applications. |
| DIC/HOBt | N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole | Moderate to Good | Cost-effective option.[1] | Slower reaction times are often required (4-24 hours); may lead to more side reactions.[1] |
Experimental Protocols
Reproducible and successful peptide synthesis relies on detailed experimental protocols. The following are generalized protocols for the manual solid-phase peptide synthesis (SPPS) of a peptide containing this compound using different classes of coupling reagents. These protocols assume a standard Fmoc-SPPS workflow on a resin support.
General Fmoc Deprotection
-
Treat the resin-bound peptide with 20% piperidine in N,N-dimethylformamide (DMF) for 3 minutes.
-
Drain the reaction vessel.
-
Repeat the treatment with 20% piperidine in DMF for 10-15 minutes to ensure complete removal of the Fmoc group.[7][8]
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and by-products.[3][8]
Protocol 1: Coupling with HATU
This protocol is highly recommended for achieving high coupling efficiency with sterically hindered this compound.[3]
-
Materials:
-
This compound (3-5 equivalents)
-
HATU (2.9-4.5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
DMF (peptide synthesis grade)
-
Resin-bound peptide with a free N-terminal amine
-
-
Procedure:
-
Resin Preparation: Following Fmoc deprotection, wash the resin thoroughly with DMF (3 x 1 min).[1]
-
Activation Solution Preparation: In a separate vial, dissolve this compound and HATU in DMF.[1]
-
Pre-activation: Add DIPEA to the solution from step 2 and vortex briefly. A color change to yellow is typically observed. Allow the pre-activation to proceed for 1-5 minutes.[1][3]
-
Coupling: Immediately add the activated amino acid solution to the resin.
-
Reaction: Agitate the reaction vessel at room temperature for 2-4 hours. For highly challenging couplings, the reaction time can be extended up to 12 hours, or a double coupling can be performed.[1][3]
-
Washing: Drain the reaction solution and wash the resin with DMF (3-5 times).
-
Protocol 2: Coupling with PyBOP
-
Materials:
-
This compound (3 equivalents)
-
PyBOP (3 equivalents)
-
DIPEA (6 equivalents)
-
DMF (peptide synthesis grade)
-
Resin-bound peptide with a free N-terminal amine
-
-
Procedure:
-
Resin Preparation: After Fmoc deprotection, wash the resin with DMF.
-
Coupling Solution Preparation: In a separate vial, dissolve this compound and PyBOP in DMF.
-
Coupling: Add the solution from step 2 to the resin, followed by the addition of DIPEA.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Drain the reaction solution and wash the resin with DMF.
-
Protocol 3: Coupling with DIC/HOBt
-
Materials:
-
This compound (3-5 equivalents)
-
HOBt (3-5 equivalents)
-
DIC (3-5 equivalents)
-
DMF (peptide synthesis grade)
-
Resin-bound peptide with a free N-terminal amine
-
-
Procedure:
-
Resin Preparation: After Fmoc deprotection, wash the resin with DMF (3 x 1 min).[1]
-
Activation Solution Preparation: In a separate vial, dissolve this compound and HOBt in a minimal amount of DMF.[1]
-
Coupling: Add the solution from step 2 to the resin, followed by the immediate addition of DIC.
-
Reaction: Agitate the mixture at room temperature. Due to the steric hindrance, a longer reaction time of 4-24 hours may be required.[1]
-
Washing: Drain the reaction solution and wash the resin with DMF.
-
Visualizing the Process
To further clarify the experimental process, the following diagrams illustrate the general workflow and the activation chemistry.
Caption: General workflow for a single coupling cycle in Fmoc-SPPS.
Caption: Activation of the carboxylic acid for peptide bond formation.
Conclusion
The successful incorporation of the sterically hindered this compound requires a departure from standard SPPS protocols. The use of high-potency coupling reagents is crucial for achieving high yields and purity.[3] Among the commonly used reagents, HATU and COMU are often cited as the most effective for challenging couplings involving N-methylated amino acids.[1][6] However, reagents like HBTU, HCTU, and PyBOP also offer high efficiency and can be suitable alternatives.[1][5] For particularly difficult sequences, strategies such as extending coupling times or performing a double coupling are recommended to drive the reaction to completion.[3] Careful selection of the coupling reagent and optimization of the reaction conditions are paramount for the successful synthesis of peptides containing N-methylated residues, which are of growing importance in the development of therapeutic peptides with enhanced pharmacological properties.[2]
References
A Comparative Guide to the Validation of Peptides Containing N-methylated Aspartic Acid
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of N-methylated amino acids into peptide-based drug candidates is a proven method for enhancing therapeutic properties. N-methylation of the peptide backbone, such as at an aspartic acid residue, can significantly increase proteolytic stability, improve membrane permeability, and confer favorable conformational constraints.[1] These benefits, however, are matched by the analytical challenges of validating the final product. Unambiguous confirmation of the sequence, precise localization of the N-methyl group, and overall purity assessment are critical quality control steps.
This guide provides a comparative analysis of the primary techniques used to validate peptide sequences containing N-methylated aspartic acid. It offers supporting data, detailed experimental protocols, and visual workflows to aid researchers in ensuring the structural integrity of their synthesized peptides.
Core Analytical Techniques: A Comparative Overview
A robust validation strategy for N-methylated peptides relies on a multi-faceted approach, primarily employing Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique provides distinct and complementary information.[1]
| Technique | Primary Information Provided | Key Considerations for N-Methylation | Sensitivity | Throughput |
| Mass Spectrometry (MS) | Molecular weight confirmation and amino acid sequence. | Confirms the +14.01565 Da mass shift of methylation.[2] Fragmentation patterns (MS/MS) can be altered, requiring careful interpretation to localize the modification. | High (femtomole to picomole) | High |
| HPLC / UPLC | Purity assessment and quantification. | N-methylation typically increases hydrophobicity, leading to a longer retention time in Reverse-Phase (RP) HPLC. Can reveal isomeric impurities.[3][4] | Moderate (picomole to nanomole) | High |
| NMR Spectroscopy | Unambiguous structural confirmation and 3D conformation. | Directly confirms the location of the methyl group on the nitrogen atom. Can identify cis/trans isomers of the N-methylated amide bond.[1] | Low (micromole to millimole) | Low |
Mass Spectrometry (MS) for Sequence Validation
MS is the cornerstone for the initial identification of N-methylated peptides. The first step is to confirm the expected mass increase in the intact peptide.
Expected Mass Shift
The addition of a methyl group (CH₂) to the backbone amide nitrogen of an aspartic acid residue increases its mass by 14.01565 Da .
| Modification | Molecular Formula | Monoisotopic Mass Shift (Da) |
| N-methylation | CH₂ | +14.01565 |
Tandem MS (MS/MS) Fragmentation Analysis
While MS confirms the total mass, MS/MS is required to pinpoint the location of the modification. In Collision-Induced Dissociation (CID), peptides fragment at the amide bonds, producing characteristic b- and y-ions. The N-methyl group remains attached to its residue, allowing for its localization by observing a +14 Da shift in the corresponding fragment ion series.
For a hypothetical peptide Ac-Ala-X-Gly-NH₂, where X is either Aspartic Acid (Asp) or N-methyl Aspartic Acid (N-Me-Asp):
| Fragment Ion | m/z for Ac-Ala-Asp-Gly-NH₂ | m/z for Ac-Ala-(N-Me-Asp)-Gly-NH₂ | Mass Shift (Da) |
| b₁ | Ala | 114.06 | 114.06 |
| b₂ | Ala-Asp | 229.09 | 243.10 |
| y₁ | Gly | 75.03 | 75.03 |
| y₂ | Asp-Gly | 190.06 | 204.07 |
Note: Masses are calculated for the most common isotopes and assume a charge state of +1.
The presence of an N-methyl group can sometimes suppress fragmentation at the modified amide bond or introduce unique fragmentation pathways, requiring careful manual inspection or specialized software for confident assignment.[3][5]
Chromatographic Analysis for Purity
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for assessing the purity of synthetic peptides. The N-methylation of an amide bond reduces its hydrogen bonding capacity and slightly increases its hydrophobicity. This typically results in a noticeable shift in retention time.
Hypothetical RP-HPLC Data
For the peptide H-Trp-Ala-Gly-Gly-X-Ala-Gly-NH₂, where X is Asp or N-Me-Asp:
| Peptide Sequence | Modification | Expected Retention Time (min) * | Purity (%) |
| H-Trp-Ala-Gly-Gly-Asp-Ala-Gly-NH₂ | None | 15.2 | >98% |
| H-Trp-Ala-Gly-Gly-(N-Me-Asp)-Ala-Gly-NH₂ | N-methylated Asp | 16.5 | >98% |
*Hypothetical values on a C18 column with a water/acetonitrile gradient. The N-methylated peptide is expected to elute later.
Furthermore, HPLC profiles of N-methyl-rich peptides can sometimes show multiple peaks due to the slow interconversion between cis and trans conformers of the N-methylated amide bond.[3][4]
Visualizing the Validation Workflow
A comprehensive validation strategy integrates synthesis, purification, and multi-modal analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehending Dynamic Protein Methylation with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Fmoc-Amino Acid Derivatives in Peptide Synthesis
In the landscape of modern drug discovery and biochemical research, Solid-Phase Peptide Synthesis (SPPS) stands as a cornerstone technology. The selection of the appropriate protected amino acid building blocks is critical for the success of synthesizing high-quality peptides. Among the available strategies, the use of 9-fluorenylmethoxycarbonyl (Fmoc)-protected amino acids has become the predominant method due to its mild reaction conditions and versatility.[1][] This guide provides an objective comparison of different Fmoc-amino acid derivatives, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthesis needs.
The Core Principles of Fmoc-Based SPPS
The Fmoc strategy's success hinges on the principle of orthogonal protection .[3] This means that the temporary Nα-amino protecting group (Fmoc) and the permanent side-chain protecting groups can be removed under distinct chemical conditions. The Fmoc group is labile to mild bases (typically piperidine), while the side-chain protecting groups are stable under these conditions but are removed by strong acids (typically Trifluoroacetic acid, TFA) during the final cleavage step.[1][3][4] This orthogonality prevents unwanted side reactions and allows for the controlled, stepwise assembly of the peptide chain.
The Fmoc group itself offers several advantages:
-
Mild Deprotection: Removal with a weak base like piperidine preserves the integrity of acid-sensitive residues and linkages.[4]
-
UV Monitoring: The fluorenyl moiety has a strong UV absorbance, which can be used to monitor the completion of deprotection and coupling reactions in real-time.[1][4]
-
High Purity: The commercial availability of high-purity Fmoc-amino acids has greatly improved the quality and reliability of peptide synthesis.[5]
Comparative Analysis of Side-Chain Protecting Groups
The choice of a side-chain protecting group is dictated by the specific amino acid's functionality and the desired stability during synthesis. The ideal group must remain intact during repeated Fmoc deprotection cycles but be cleanly removed during the final cleavage without causing side reactions.
Table 1: Common Fmoc-Amino Acid Derivatives and Side-Chain Protection Strategies
| Amino Acid | Common Protecting Group(s) | Lability / Cleavage Condition | Key Performance Considerations |
| Arg | Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) | High (TFA) | Standard choice. Cleavage can be slow for multiple Arg residues.[5] The MIS group is a newer alternative with faster cleavage kinetics.[5] |
| Asn, Gln | Trt (Trityl) | High (TFA) | Prevents side-chain dehydration.[6] Significantly improves the solubility of the Fmoc-amino acid, as Fmoc-Asn-OH and Fmoc-Gln-OH have very low solubility in DMF.[7] |
| Asp, Glu | OtBu (tert-Butyl ester) | High (TFA) | Standard protection. Asp is prone to aspartimide formation under basic conditions, which can be a significant side reaction.[8] |
| Cys | Trt (Trityl), Acm (Acetamidomethyl) | High (TFA) for Trt | Trt is standard for preventing disulfide bond formation. Cys is highly prone to racemization during activation.[9][10] |
| His | Trt (Trityl), Boc (tert-Butyloxycarbonyl) | High (TFA) | Highly prone to racemization due to the imidazole side chain.[9][11] The choice of protecting group and coupling conditions is critical. |
| Lys | Boc (tert-Butyloxycarbonyl) | High (TFA) | Standard, robust protection for the ε-amino group. |
| Ser, Thr, Tyr | tBu (tert-Butyl ether) | High (TFA) | Standard protection for the hydroxyl group. Prevents O-acylation. Tyrosine side-chains can be modified by carbocations during cleavage if not properly scavenged.[7] |
| Trp | Boc (tert-Butyloxycarbonyl) | High (TFA) | Protects the indole nitrogen from oxidation and modification during acidic steps. |
Performance Metrics: Coupling Efficiency and Racemization
The success of peptide synthesis is often measured by coupling efficiency and the preservation of stereochemical integrity. Certain Fmoc-amino acid derivatives are known to be "difficult" due to steric hindrance or a high propensity for racemization.
Steric Hindrance: Bulky side-chain protecting groups, like Pbf on Arginine or Mts on Tryptophan, can sterically hinder the coupling reaction, potentially requiring longer reaction times or more potent coupling reagents.[12]
Racemization: The loss of chiral purity at the α-carbon is a major concern in peptide synthesis. This side reaction occurs primarily during the amino acid activation step.[13] Histidine and Cysteine are notoriously susceptible to racemization.[9][10][11] The extent of racemization is highly dependent on the coupling reagent used.[9] For instance, studies have shown that for Fmoc-His(Trt)-OH, racemization can be significant and difficult to remove via purification.[11]
Table 2: Coupling Reagent Performance for Difficult Couplings
This table provides an extrapolated comparison based on data for sterically hindered amino acids. Yields are highly sequence-dependent.
| Coupling Reagent Class | Example Reagent | Typical Coupling Time (min) | Indicative Yield (%) | Advantages & Disadvantages |
| Carbodiimide | DIC / HOBt (or Oxyma) | 60 - 120 | 95 - 98 | Cost-effective, low racemization risk for Cys when used without a base.[14] Slower reaction rates.[12] |
| Aminium/Uronium Salt | HBTU / HATU | 30 - 60 | 98 - 99.5 | Fast and efficient, widely used. Potential for guanidinylation side reactions.[12] |
| Aminium/Uronium Salt | COMU | 20 - 45 | > 99.5 | Very high reactivity, safer byproducts than HBTU/HATU.[14] Higher cost.[12] |
| Phosphonium Salt | PyBOP | 30 - 60 | 98 - 99 | Highly efficient, no risk of guanidinylation.[12] |
Experimental Protocols
The following are generalized protocols and should be optimized for specific peptide sequences and synthesis scales.
Protocol 1: Standard Fmoc-SPPS Coupling Cycle
This protocol outlines the steps for adding a single Fmoc-amino acid to a growing peptide chain on a solid-phase resin (e.g., Rink Amide resin).
-
Resin Swelling: Swell the resin in N,N-Dimethylformamide (DMF) in the reaction vessel for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% solution of piperidine in DMF and agitate for 15 minutes.[4]
-
Drain the solution.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the cleaved Fmoc adduct.
-
Amino Acid Coupling (Pre-activation Method):
-
In a separate vessel, dissolve the incoming Fmoc-amino acid (3-4 equivalents) and a coupling activator like HBTU (2.9-3.9 equivalents) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6-8 equivalents) to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes.[12]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
-
Reaction: Agitate the reaction mixture at room temperature for 30-60 minutes. For difficult couplings, this time may be extended or microwave energy may be applied.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the reaction has gone to completion (i.e., no free primary amines remain).
-
Final Washing: After a successful coupling, drain the reaction solution and wash the resin with DMF (5 times) and Dichloromethane (DCM) (3 times). The resin is now ready for the next cycle.
Protocol 2: Final Cleavage and Deprotection
This protocol describes the final step to cleave the completed peptide from the resin and remove all side-chain protecting groups.
-
Resin Preparation: After the final coupling cycle and Nα-Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by DCM, and dry it under vacuum for at least 1 hour.[3]
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide's amino acid composition. A standard, versatile cocktail is Reagent K .[3]
-
Reagent K Composition: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT).
-
CAUTION: TFA is highly corrosive and must be handled in a fume hood with appropriate personal protective equipment. The scavengers (Phenol, Thioanisole, EDT) are necessary to trap the reactive carbocations generated from the cleavage of protecting groups like tBu and Pbf, preventing re-attachment to sensitive residues like Trp and Met.[6]
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (typically 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Concentrate the TFA solution slightly under a stream of nitrogen.
-
Precipitate the crude peptide by adding the concentrated solution dropwise into a large volume of cold (0°C) diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and repeat the ether wash twice to remove residual scavengers.
-
-
Drying: Dry the final peptide pellet under vacuum to yield the crude product, which can then be purified by reverse-phase HPLC.
Visualizing Workflows and Principles
Diagrams generated using Graphviz can effectively illustrate the complex processes in peptide synthesis.
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. peptide.com [peptide.com]
- 8. chempep.com [chempep.com]
- 9. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bachem.com [bachem.com]
A Cost-Benefit Analysis of Fmoc-N-Me-Asp(OtBu)-OH in Peptide Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic incorporation of modified amino acids is a cornerstone of modern peptide-based therapeutics. N-methylation of the peptide backbone is a key modification known to enhance proteolytic stability, membrane permeability, and conformational rigidity, thereby improving the pharmacokinetic profile of peptide drugs.[1][2][3] This guide provides a comprehensive cost-benefit analysis of utilizing Fmoc-N-Me-Asp(OtBu)-OH in solid-phase peptide synthesis (SPPS), comparing its performance, cost, and associated challenges with viable alternatives.
Executive Summary
The decision to incorporate N-methylated aspartic acid into a peptide sequence involves a trade-off between the desired therapeutic benefits and the synthetic challenges and costs. This compound offers a direct route to introduce this modification, but its use is associated with higher costs and potential difficulties in peptide coupling due to steric hindrance. Key alternatives include the use of standard Fmoc-Asp(OtBu)-OH, which is more economical but prone to aspartimide formation, other side-chain protected aspartic acid derivatives designed to mitigate this side reaction, and on-resin N-methylation, which offers flexibility but presents its own set of synthetic hurdles, particularly for aspartic acid.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data for a comprehensive comparison of this compound and its alternatives.
Table 1: Cost Comparison of Aspartic Acid Derivatives and Coupling Reagents
| Compound/Reagent | Supplier Example(s) | Price (USD) per gram | Key Considerations |
| This compound | Chem-Impex[4] | ~$206 | High cost of the building block. |
| Fmoc-Asp(OtBu)-OH | Sigma-Aldrich | ~$2.90 | Economical, but high risk of aspartimide formation.[5] |
| Fmoc-Asp(OMpe)-OH | Bachem[6] | ~$316 (CHF) | Bulky protecting group to suppress side reactions.[7] |
| Fmoc-Asp(OBno)-OH | Sigma-Aldrich[8] | - | Effectively reduces aspartimide formation.[8] |
| HATU | Sigma-Aldrich[9] | ~$131 | Potent coupling reagent often required for N-methylated amino acids.[10][11] |
Note: Prices are approximate and subject to change. Please consult suppliers for current pricing.
Table 2: Performance Comparison in Peptide Synthesis
| Parameter | This compound | Standard Fmoc-Asp(OtBu)-OH | Alternatives (e.g., Fmoc-Asp(OMpe)-OH) | On-Resin N-Methylation |
| Coupling Efficiency | Can be low due to steric hindrance; may require potent coupling reagents (e.g., HATU) and longer reaction times or double coupling.[10] | Generally good.[5] | Generally good. | Variable; can be challenging for aspartic acid, leading to impurities.[12] |
| Key Side Reactions | Racemization. | Aspartimide formation, leading to α- and β-peptide impurities and racemization.[5] | Designed to minimize aspartimide formation. | Potential for side-product formation during methylation, especially with aspartic acid.[12] |
| Expected Crude Purity | Dependent on successful coupling. | Can be low due to aspartimide-related impurities.[8] | Generally higher than with standard Fmoc-Asp(OtBu)-OH.[8] | Can be low for aspartic acid-containing peptides.[12] |
Table 3: Impact of N-Methylation on Peptide Properties
| Property | Effect of N-Methylation | Quantitative Data Example |
| Enzymatic Stability | Increased resistance to proteolysis.[1][13] | N-methylated peptides can be completely resistant to degradation by serum-borne enzymes.[13] |
| Cell Permeability | Generally increased, aiding oral bioavailability.[14][15][16] | Some N-methylated cyclic hexapeptides show high Caco-2 permeability (Papp > 1 x 10⁻⁵ cm/s), similar to the transcellular permeability marker testosterone.[15] |
Mandatory Visualization
Caption: Logical workflow of the cost-benefit analysis for using this compound.
Caption: General experimental workflow for comparative peptide synthesis.
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Asp(OtBu)-OH
This protocol is for the manual coupling of the standard, non-methylated Fmoc-Asp(OtBu)-OH.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat the treatment. Wash the resin thoroughly with DMF.
-
Amino Acid Activation and Coupling: In a separate vessel, dissolve Fmoc-Asp(OtBu)-OH (3-5 equivalents relative to resin loading) and a coupling agent such as HCTU (2.9-4.9 equivalents) in DMF. Add N,N-diisopropylethylamine (DIEA) (6-10 equivalents). Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Washing: After coupling, drain the reaction mixture and wash the resin thoroughly with DMF and dichloromethane (DCM).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling.
Protocol 2: Coupling of this compound
This protocol is adapted for the sterically hindered N-methylated amino acid and requires a more potent coupling reagent.
-
Resin Swelling and Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Amino Acid Activation and Coupling: In a separate vessel, dissolve this compound (4 equivalents) and HATU (4 equivalents) in DMF. Add DIEA (8 equivalents).[10] Pre-activate for 5 minutes at room temperature. Add the activated amino acid solution to the resin and agitate for at least one hour. For difficult couplings, the reaction time may be extended or a second coupling may be necessary.
-
Washing: Follow step 4 from Protocol 1.
-
Monitoring: Monitor the coupling reaction using the bromophenol blue test, as the ninhydrin test gives a weak or no color change with N-methylated amines.[10]
Protocol 3: On-Resin N-Methylation (General Procedure)
This protocol is a general method for on-resin N-methylation and may require significant optimization for aspartic acid due to its propensity for side reactions.[12]
-
Sulfonylation: Protect the N-terminal α-amino group of the resin-bound peptide with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) in the presence of a base like collidine or DMAP.[12][17]
-
Methylation: Treat the sulfonated peptide with a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like DBU.[17]
-
Desulfonylation: Remove the o-NBS protecting group using a thiol, such as mercaptoethanol, in the presence of a base.[17]
-
Chain Elongation: Proceed with the coupling of the next Fmoc-amino acid.
Conclusion
The use of this compound in peptide synthesis presents a clear cost-benefit trade-off. The primary benefits are the significant improvements in the resulting peptide's enzymatic stability and cell permeability, which are highly desirable for therapeutic applications. However, these benefits come at the cost of a more expensive building block and potentially more challenging and costly synthesis due to the need for specialized, potent coupling reagents and longer reaction times to overcome steric hindrance.
For sequences not prone to aspartimide formation, the standard Fmoc-Asp(OtBu)-OH remains the most cost-effective option for incorporating a non-methylated aspartic acid. When aspartimide formation is a concern, alternatives with bulky side-chain protecting groups like Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH offer a good compromise between cost and purity by mitigating this side reaction.[7][8]
On-resin N-methylation provides an alternative to using expensive pre-methylated building blocks. However, this method can be problematic for certain amino acids, with aspartic acid being particularly challenging, often leading to a mixture of products and lower purity.[12]
Ultimately, the choice of strategy depends on the specific goals of the research or drug development program. If the enhanced pharmacokinetic properties imparted by N-methylation are critical for the therapeutic efficacy of the peptide, the higher upfront costs and synthetic challenges associated with using this compound may be justified. In such cases, careful optimization of the coupling conditions is paramount to ensure a successful synthesis. For applications where N-methylation is not a strict requirement, utilizing alternative aspartic acid derivatives that minimize side reactions can provide a more economical and efficient synthetic route.
References
- 1. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. shop.bachem.com [shop.bachem.com]
- 7. Fmoc-Asp(OMpe)-OH - Career Henan Chemical Co. [coreychem.com]
- 8. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 9. 97%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 10. peptide.com [peptide.com]
- 11. CheMondis Marketplace [chemondis.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Fmoc-N-Me-Asp(OtBu)-OH: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This document provides a comprehensive, step-by-step guide for the proper disposal of Fmoc-N-Me-Asp(OtBu)-OH, a common reagent in solid-phase peptide synthesis.
This compound is a white to light yellow crystalline powder.[1] While not classified as a hazardous substance, proper disposal is essential to prevent environmental contamination and ensure a safe laboratory environment.[2] Adherence to institutional and local regulations is paramount.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE).
| Personal Protective Equipment (PPE) | Specifications |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Impervious clothing should be worn.[2] |
| Respiratory Protection | For large quantities or in areas with poor ventilation, a dust mask or respirator may be necessary.[2] |
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation of dust and aerosols.[1][2]
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through a licensed chemical waste disposal service.
-
Collection :
-
Containerization :
-
Labeling :
-
Clearly label the waste container with the full chemical name: "this compound".
-
Include any other components of the waste mixture (e.g., solvents).
-
Attach the appropriate hazard symbols if required by your institution or local regulations.
-
-
Storage :
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]
-
Important Considerations:
-
Do not discharge this compound or its solutions into sewer systems or drains.[1][2]
-
Do not contaminate water, foodstuffs, feed, or seed with this chemical.[1]
Contaminated Packaging Disposal
Empty containers that held this compound should also be disposed of properly.
-
Containers can be triple-rinsed (or the equivalent) with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste.[1]
-
After rinsing, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, if local regulations permit.[1]
-
Combustible packaging materials may be incinerated by a licensed facility.[1]
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate : Evacuate personnel from the immediate area.[2]
-
Ventilate : Ensure adequate ventilation.[2]
-
Contain : Prevent further leakage or spillage if it is safe to do so.[2]
-
Clean-up :
-
Wear the appropriate PPE as listed in the table above.
-
For solid spills, carefully sweep or scoop up the material and place it in a closed container for disposal. Avoid creating dust.[2]
-
For solutions, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.
-
-
Decontaminate : Clean the spill area thoroughly with soap and water.[2]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Fmoc-N-Me-Asp(OtBu)-OH
For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of Fmoc-N-Me-Asp(OtBu)-OH. Adherence to these guidelines is essential for ensuring personnel safety and regulatory compliance in all research and development settings.
This compound is a specialized amino acid derivative integral to peptide synthesis and drug development.[1] While a complete toxicological profile has not been fully established, data from related compounds suggest a potential for irritation to the skin, eyes, and respiratory tract.[2] Furthermore, GHS classification data indicates that this compound can be very toxic to aquatic life with long-lasting effects.[2] Therefore, meticulous handling and disposal are paramount.
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment for all personnel involved in the handling, transfer, or disposal of this compound.
| Body Part | Protective Equipment | Specifications |
| Eyes/Face | Safety Goggles or Glasses | Must be compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[2] |
| Hands | Chemical-Resistant Gloves | Nitrile or latex gloves are recommended. Inspect for integrity before each use.[2] |
| Body | Laboratory Coat | Should be fully buttoned and made of a chemical-resistant material.[2] |
| Respiratory | Dust Mask (as needed) | An N95 (US) or P1 (EN 143) dust mask is recommended if there is a risk of generating dust.[2] |
Operational Protocol: Step-by-Step Handling
Strict adherence to the following workflow is required to minimize exposure and ensure a safe laboratory environment.
-
Preparation:
-
Designate a Handling Area: All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood.[2][3]
-
Consult Safety Data Sheet (SDS): Before beginning work, review the most current SDS for this compound.[2]
-
Gather PPE: Collect all necessary PPE as outlined in the table above.
-
-
Handling:
-
Cleanup and Disposal:
-
Decontamination: After handling, thoroughly decontaminate the work surface.
-
Waste Disposal: Dispose of any waste material, including contaminated gloves and disposable labware, in a clearly labeled, sealed container.[2] All waste disposal must adhere to federal, state, and local environmental regulations.[2] Due to its potential aquatic toxicity, do not allow the product to enter drains.[2][6]
-
Caption: Workflow for the safe handling of this compound.
Emergency Procedures: First-Aid Measures
In the event of accidental exposure, follow these first-aid measures and seek immediate medical attention.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.
-
Skin Contact: Take off contaminated clothing immediately.[6] Wash the affected area with soap and plenty of water.[4][6] Consult a physician.[4]
-
Inhalation: Move the individual to fresh air.[2][6] If breathing is difficult, provide oxygen.[2][6] Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[2][6] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[2] Seek immediate medical attention.[2]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
